Product packaging for URAT1 inhibitor 10(Cat. No.:)

URAT1 inhibitor 10

Cat. No.: B12381598
M. Wt: 427.4 g/mol
InChI Key: XQQJMZIMHMGOOZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

URAT1 inhibitor 10 is a novel, high-affinity compound designed to selectively inhibit the Urate Transporter 1 (URAT1, encoded by the SLC22A12 gene). URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream . By antagonizing URAT1, this inhibitor blocks this reabsorption pathway, thereby promoting uric acid excretion and effectively lowering serum urate levels . This mechanism is a validated therapeutic strategy for conditions like hyperuricemia and gout, over 90% of which are caused by underexcretion of uric acid . Research into URAT1 inhibitors is crucial as existing clinical options, such as benzbromarone and lesinurad, can be limited by side effects including hepatotoxicity and nephrotoxicity . The molecular basis of URAT1 inhibition involves binding to the central substrate-binding pocket of the transporter, stabilizing it in an inward-facing conformation and preventing the conformational changes necessary for urate transport . This compound is supplied for research purposes to further investigate the pathophysiology of urate homeostasis, explore new treatments for gout, and assess the potential of URAT1 inhibition in related metabolic disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20F3N3O3S B12381598 URAT1 inhibitor 10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1

InChI Key

XQQJMZIMHMGOOZ-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a pivotal protein in the regulation of serum uric acid (sUA) levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[2][3][4] Dysregulation of URAT1 activity, leading to increased urate reabsorption, is a major cause of hyperuricemia, a precursor to the painful inflammatory arthritis known as gout.[1][4] URAT1 inhibitors represent a key therapeutic class of uricosuric agents that target this transporter to increase uric acid excretion and lower sUA levels.[3][5] This guide provides a comprehensive overview of the molecular mechanism of action of URAT1 inhibitors, their structural basis of interaction, and a summary of their clinical application, supported by quantitative data and experimental methodologies.

The Role of URAT1 in Urate Homeostasis

URAT1 is a member of the solute carrier 22 (SLC22) family of organic anion transporters.[2][6] It functions as an antiporter, exchanging extracellular urate for intracellular organic anions such as lactate, nicotinate, and pyrazinoate.[2][7] This process is a critical step in the renal handling of uric acid and a primary determinant of circulating sUA concentrations.[8] Genetic variations in the SLC22A12 gene that result in loss-of-function mutations are associated with renal hypouricemia, highlighting the transporter's essential role in urate reabsorption.[2]

Molecular Mechanism of URAT1 Inhibition

URAT1 inhibitors are small molecules that competitively or non-competitively block the urate binding site of the transporter, thereby preventing the reabsorption of uric acid from the renal tubules.[5][9] This leads to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[5]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for URAT1 inhibition. These studies reveal that URAT1 inhibitors bind to the central cavity of the transporter, stabilizing it in an inward-facing conformation.[6][10][11] This "locking" of the transporter in an inward-facing state prevents the conformational changes necessary for urate translocation across the cell membrane, effectively inhibiting its function.[10][11][12]

Key amino acid residues within the transmembrane domains of URAT1 have been identified as crucial for inhibitor binding. For instance, studies have shown that serine-35, phenylalanine-365, and isoleucine-481 in human URAT1 are critical for the high-affinity binding of several inhibitors.[9][13] The specific interactions between an inhibitor and these residues determine its potency and selectivity.

Signaling and Transport Pathway

The following diagram illustrates the physiological function of URAT1 in urate reabsorption and the mechanism of its inhibition.

URAT1_Mechanism cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 Transporter Inward-Facing Conformation Urate_Lumen->URAT1 Binding Anion_Cell Organic Anion (e.g., Lactate) URAT1->Anion_Cell Exchange Urate_Cell Urate URAT1->Urate_Cell Transport Urate_Blood Urate Reabsorption Urate_Cell->Urate_Blood -> To Blood Inhibitor URAT1 Inhibitor Inhibitor->URAT1 Binds and locks in inward-facing state

Caption: URAT1-mediated urate reabsorption and its inhibition.

Key URAT1 Inhibitors and Clinical Data

Several URAT1 inhibitors have been developed and are in various stages of clinical use and development. These include older, non-selective uricosurics and newer, selective URAT1 inhibitors (sURIs).

InhibitorDevelopment StatusKey Clinical Findings
Lesinurad Approved (in combination with a xanthine oxidase inhibitor)In Phase III trials, lesinurad 200 mg in combination with allopurinol or febuxostat significantly lowered sUA levels compared to the xanthine oxidase inhibitor alone.[14]
Verinurad Phase II TrialsDemonstrated potent sUA lowering in a dose-dependent manner in patients with gout and/or asymptomatic hyperuricemia.[14]
Dotinurad Approved in JapanPhase 3 trials showed non-inferiority to febuxostat and benzbromarone in sUA lowering with a favorable safety profile, particularly regarding renal and hepatic function.[15]
AR882 Phase IIb TrialsShowed significant reduction in sUA and resolution of tophi in patients with gout, with a favorable safety profile compared to allopurinol.[16]
ABP-671 Phase IIa TrialsAt a dose of 1 mg once daily, 86% of patients reached sUA levels below 6 mg/dL. Higher doses led to 100% of patients achieving this target.[17]

Experimental Protocols for Characterizing URAT1 Inhibitors

The characterization of novel URAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of compounds on URAT1 is a cell-based transport assay using a stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1).

Protocol Outline:

  • Cell Culture: Culture HEK293-hURAT1 cells to confluence in appropriate media.

  • Compound Preparation: Prepare a dilution series of the test inhibitor and known reference inhibitors (e.g., benzbromarone, lesinurad).

  • Transport Assay:

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with the test inhibitor or vehicle control for a specified time.

    • Initiate the transport reaction by adding a buffer containing a labeled substrate, such as [¹⁴C]-uric acid, with or without the test inhibitor.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of urate uptake at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Cell_Culture HEK293-hURAT1 Cell Culture Transport_Assay [¹⁴C]-Uric Acid Uptake Assay Cell_Culture->Transport_Assay Compound_Prep Prepare Inhibitor Dilution Series Compound_Prep->Transport_Assay Data_Analysis Calculate IC₅₀ Transport_Assay->Data_Analysis Animal_Model Hyperuricemic Animal Model Data_Analysis->Animal_Model Lead Compound Selection Dosing Administer Inhibitor Animal_Model->Dosing Sampling Collect Blood and Urine Samples Dosing->Sampling Analysis Measure sUA and Urinary Uric Acid Sampling->Analysis

Caption: General experimental workflow for URAT1 inhibitor characterization.

Future Directions and Conclusion

References

The Discovery and Synthesis of URAT1 Inhibitor 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of URAT1 inhibitor 10, a potent and selective inhibitor of the urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels, making it a prime therapeutic target for hyperuricemia and gout. This document details the quantitative data associated with this compound, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Discovery and Rationale

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is primarily expressed in the apical membrane of renal proximal tubular cells. It plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for the management of hyperuricemia and the prevention of gout flare-ups.

This compound, also identified as Compound 23a, has emerged as a promising candidate due to its high potency and selectivity. Its chemical name is 2-(5-bromo-1-(4-cyclopropylnaphthalen-1-yl)-1H-imidazol-2-ylthio)acetic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological profile.

ParameterValueCell Line/ModelReference
IC50 (URAT1) 0.052 μMNot specified[1]
IC50 (OAT1) 9.17 μMMDCK-hOAT cells[1]
Cytotoxicity (IC50) > 64 μg/mLHepG2 cells[1]
IL-6 Inhibition 25.6% (at 24 hours)RAW264.7 cells[1]

Table 1: In Vitro Activity of this compound

ParameterValueAnimal ModelDosing RegimenReference
Serum Uric Acid (SUA) Reduction 53.9%Potassium oxonate-induced hyperuricemic mice10 mg/kg, p.o., once daily for 7 days[1]
t1/2 1.9 hMouse50 mg/kg, p.o.[1]
tmax 0.25 hMouse50 mg/kg, p.o.[1]
Cmax 8187 ng/mLMouse50 mg/kg, p.o.[1]
AUC(0-t) 10050 ng·h/mLMouse50 mg/kg, p.o.[1]
AUC(0-∞) 10255 ng·h/mLMouse50 mg/kg, p.o.[1]
MRT(0-∞) 1.43 hMouse50 mg/kg, p.o.[1]

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on its chemical structure and general organic synthesis principles for related imidazole and thioacetic acid derivatives. The synthesis would likely involve a multi-step process.

A potential synthetic approach could involve the initial construction of the substituted imidazole core, followed by a thiolation reaction and subsequent alkylation to introduce the acetic acid moiety. The key steps would likely be:

  • Synthesis of the Imidazole Core: A multi-component reaction, such as the Radziszewski imidazole synthesis or a variation thereof, could be employed. This would involve the condensation of a diketone (or its equivalent), an aldehyde (4-cyclopropyl-1-naphthaldehyde), an amine (ammonia or an ammonia source), and a bromine source to form the bromo-substituted imidazole ring.

  • Thiolation of the Imidazole: The bromo-imidazole intermediate would then be converted to a thiol. This could be achieved through various methods, such as reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.

  • Alkylation with a Halogenated Acetic Acid Derivative: The final step would involve the S-alkylation of the imidazole-2-thiol with a suitable haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid product, this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are generalized protocols based on standard practices in the field.

URAT1 Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the transport of uric acid by URAT1 expressed in a cellular system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are transiently or stably transfected with a plasmid encoding human URAT1. A control group is transfected with an empty vector.

2. Uric Acid Uptake Assay:

  • Transfected cells are seeded in 24-well plates and grown to confluence.
  • Cells are pre-incubated for a short period (e.g., 15-30 minutes) with varying concentrations of this compound or a vehicle control in a chloride-free buffer.
  • The uptake of radiolabeled [14C]-uric acid is initiated by adding it to the buffer and incubating for a defined period (e.g., 10-20 minutes) at 37°C.
  • The uptake is terminated by rapidly washing the cells with ice-cold buffer.
  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
  • The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the potential of a compound to cause cell death in a human liver cell line.

1. Cell Culture:

  • HepG2 cells are cultured in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
  • Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
  • A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
  • After a short incubation, the absorbance or luminescence is measured using a plate reader.
  • Cell viability is expressed as a percentage of the vehicle-treated control.
  • The IC50 value, the concentration at which 50% of cell viability is lost, is calculated.

Potassium Oxonate-Induced Hyperuricemia Mouse Model (In Vivo)

This animal model is used to evaluate the in vivo efficacy of compounds in reducing serum uric acid levels.

1. Animal Model Induction:

  • Male mice (e.g., Kunming or C57BL/6) are used.
  • Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. This is typically done via intraperitoneal injection or oral gavage for several consecutive days. In some protocols, a purine-rich diet or hypoxanthine is also administered to further elevate uric acid levels.

2. Drug Administration:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
  • The inhibitor is administered orally (p.o.) to the hyperuricemic mice at a specified dose and frequency (e.g., 10 mg/kg, once daily for 7 days). A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like lesinurad) are included.

3. Sample Collection and Analysis:

  • Blood samples are collected from the mice at the end of the treatment period.
  • Serum is separated by centrifugation.
  • Serum uric acid levels are measured using a commercial uric acid assay kit.
  • The percentage reduction in serum uric acid is calculated by comparing the treated groups to the vehicle control group.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to URAT1 function and the evaluation of its inhibitors.

URAT1_Mechanism cluster_membrane Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_cell Intracellular Space URAT1 URAT1 Transporter Anion_Lumen Anion (e.g., Lactate) URAT1->Anion_Lumen Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Anion_Cell Anion Anion_Cell->URAT1 Exchange Inhibitor This compound Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev URAT1 Inhibition Assay Development Screening Compound Screening (IC50 Determination) Assay_Dev->Screening Selectivity Selectivity Profiling (e.g., OAT1) Screening->Selectivity Cytotoxicity Cytotoxicity Assessment (e.g., HepG2) Screening->Cytotoxicity Model_Dev Hyperuricemic Animal Model Selectivity->Model_Dev Cytotoxicity->Model_Dev Efficacy Efficacy Studies (SUA Reduction) Model_Dev->Efficacy PK Pharmacokinetic Profiling Efficacy->PK Discovery Compound Discovery/Synthesis Discovery->Assay_Dev

Caption: General experimental workflow for the discovery and evaluation of URAT1 inhibitors.

References

In Vitro Characterization of URAT1 Inhibitor 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid from urine back into the bloodstream.[1] This function makes it a prime therapeutic target for treating hyperuricemia and gout, as its inhibition promotes the excretion of uric acid.[1][2] URAT1 inhibitor 10 (also known as Compound 23a) is a potent inhibitor of this transporter.[3] This document provides a detailed overview of its in vitro characterization, including its inhibitory activity, selectivity, and cytotoxicity, along with the experimental protocols used for its evaluation.

Data Presentation: Quantitative Analysis

The in vitro efficacy and safety profile of this compound has been quantified through a series of biochemical and cell-based assays. The data is summarized below.

Table 1: Inhibitory Activity and Selectivity

TargetAssay TypeCell LineIC50
URAT1 Uric Acid Uptake-0.052 µM[3]
OAT1 OAT1 ActivityMDCK-hOAT19.17 µM[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity Profile

Cell LineAssay TypeDurationIC50
HepG2 Cytotoxicity-> 64 µg/mL[3]

HepG2 is a human liver cancer cell line commonly used for in vitro toxicology studies.

Table 3: Anti-inflammatory Activity

Cell LineTargetInhibition Rate (IR)Conditions
RAW264.7 IL-625.6%[3]24 hours[3]

RAW264.7 is a murine macrophage cell line used to study inflammation. IL-6 (Interleukin-6) is a pro-inflammatory cytokine.

Mandatory Visualizations

Mechanism of Action: URAT1 Inhibition

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Urine Uric Acid (in Urine) URAT1 URAT1 Transporter Urate_Urine->URAT1 Reabsorption Urate_Cell Uric Acid (Reabsorbed) URAT1->Urate_Cell Urate_Blood Uric Acid (in Blood) Urate_Cell->Urate_Blood Efflux via other transporters (e.g., GLUT9) Inhibitor This compound Inhibitor->URAT1 Blocks Transport

Experimental Workflow: URAT1 Inhibition Assay

URAT1_Assay_Workflow A 1. Cell Seeding HEK293 cells stably expressing hURAT1 are plated in 96-well plates. B 2. Pre-incubation Cells are washed and then pre-incubated with varying concentrations of This compound. A->B C 3. Uric Acid Uptake [14C]-labeled uric acid is added to initiate the uptake reaction for a defined period (e.g., 5-20 min). B->C D 4. Reaction Termination Uptake is stopped by rapidly washing the cells with ice-cold buffer. C->D E 5. Cell Lysis Cells are lysed to release the intracellular contents. D->E F 6. Measurement Intracellular [14C]-uric acid is quantified using a scintillation counter. E->F G 7. Data Analysis IC50 values are calculated by plotting inhibitor concentration vs. percent inhibition. F->G

Logical Relationship: Inhibitor Selectivity Profile

Inhibitor_Selectivity Inhibitor This compound URAT1 URAT1 (Primary Target) Inhibitor->URAT1  High Potency  IC50 = 0.052 µM OAT1 OAT1 (Off-Target) Inhibitor->OAT1  Low Potency  IC50 = 9.17 µM  (~176-fold less potent)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are representative of standard in vitro assays used to characterize URAT1 inhibitors.

URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)

This assay measures the ability of a compound to inhibit the uptake of uric acid into cells engineered to express the human URAT1 transporter.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • [¹⁴C]-labeled uric acid.

    • This compound (test compound) and positive control (e.g., Benzbromarone).

    • Ice-cold wash buffer.

    • Cell lysis buffer.

    • Scintillation fluid.

  • Protocol:

    • Cell Culture: hURAT1-HEK293 cells are seeded into 96-well plates and cultured until they form a confluent monolayer.[4]

    • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

    • Pre-incubation: The cell monolayer is washed twice with assay buffer. Subsequently, the cells are pre-incubated with different concentrations of the inhibitor for approximately 10-15 minutes at 37°C.[5]

    • Uptake Initiation: The uptake reaction is started by adding assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation period is kept short (e.g., 5-20 minutes) to measure the initial rate of transport.[4][5]

    • Uptake Termination: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.

    • Quantification: The cells are lysed, and the lysate is mixed with scintillation fluid. The amount of intracellular [¹⁴C]-uric acid is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control (0% inhibition) and a background control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

OAT1 Selectivity Assay

This assay is performed to determine the inhibitor's activity against other organic anion transporters, such as OAT1, to assess its selectivity.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human OAT1 (hOAT1).[3]

  • Protocol: The methodology is analogous to the URAT1 inhibition assay, but it utilizes the hOAT1-expressing cell line and a known OAT1 substrate (e.g., para-aminohippurate, PAH) instead of uric acid. The ability of this compound to block the uptake of the radiolabeled OAT1 substrate is measured to determine its IC50 value for OAT1.[3]

Cytotoxicity Assay

This assay assesses the potential of the compound to cause cell death.

  • Cell Line: HepG2 (human hepatocellular carcinoma) cells.[3]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • Compound Incubation: Cells are treated with a range of concentrations of this compound for an extended period (e.g., 24-72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

    • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 for cytotoxicity is the concentration that reduces cell viability by 50%. For this compound, this value was found to be greater than 64 µg/mL.[3]

IL-6 Inhibition Assay

This assay measures the anti-inflammatory properties of the compound by quantifying its effect on the production of the cytokine IL-6 in immune cells.

  • Cell Line: RAW264.7 (murine macrophage) cells.[3]

  • Reagents:

    • Lipopolysaccharide (LPS) to stimulate inflammation.

    • This compound.

    • ELISA (Enzyme-Linked Immunosorbent Assay) kit for murine IL-6.

  • Protocol:

    • Cell Culture and Treatment: RAW264.7 cells are plated and treated with this compound for a short period before being stimulated with LPS to induce an inflammatory response.

    • Incubation: The cells are incubated for 24 hours to allow for the production and secretion of IL-6 into the culture supernatant.[3]

    • Supernatant Collection: The cell culture supernatant is collected.

    • ELISA: The concentration of IL-6 in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

    • Data Analysis: The inhibition rate is calculated by comparing the IL-6 levels in inhibitor-treated wells to those in LPS-stimulated wells without the inhibitor. This compound demonstrated a moderate inhibition of 25.6%.[3]

References

URAT1 Inhibitor 10: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile and experimental methodologies related to URAT1 inhibitor 10, also identified as compound 23a. The information is compiled from publicly available data and established scientific literature to support research and development efforts in the field of hyperuricemia and gout treatment.

Core Selectivity and Potency

This compound has emerged as a potent inhibitor of the human urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys. The compound demonstrates significant potency and a favorable selectivity profile against the closely related organic anion transporter 1 (OAT1).

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 Value (μM)Fold Selectivity (vs. OAT1)
Human URAT10.052[1]~176-fold
Human OAT19.17[1]-

Note: The IC50 value represents the concentration of the inhibitor required to block 50% of the transporter's activity in vitro.

Beyond its primary targets, this compound has been evaluated for other potential off-target effects to assess its safety and specificity.

Table 2: Additional In Vitro Activity and Cytotoxicity
AssayEndpointResult
Interleukin-6 (IL-6) InhibitionInhibition Rate (IR)25.6% at 24 hours in RAW264.7 cells
CytotoxicityIC50> 64 μg/mL in HepG2 cells
hERG K+ Channel Inhibition-No inhibition observed

Experimental Methodologies

While the specific, detailed protocols used for generating the data on this compound are contained within proprietary research, this section outlines highly standardized and representative methodologies for the key assays cited. These protocols are based on established practices in the field of transporter biology and drug discovery.

URAT1 Inhibition Assay (HEK293-based)

This assay is designed to measure the ability of a compound to inhibit the uptake of a labeled substrate, typically [¹⁴C]-uric acid, into cells engineered to express the human URAT1 transporter.

Workflow:

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed HEK293-hURAT1 cells in 96-well plates B Incubate for 24-48 hours A->B C Wash cells with buffer B->C D Pre-incubate with This compound or vehicle C->D E Add [¹⁴C]-uric acid D->E F Incubate for a defined period (e.g., 5-15 minutes) E->F G Wash to remove unbound substrate F->G H Lyse cells G->H I Measure radioactivity via scintillation counting H->I J Calculate % inhibition relative to vehicle control I->J K Generate dose-response curve and determine IC50 J->K

Figure 1: A representative workflow for a cell-based URAT1 inhibition assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing the full-length human URAT1 (SLC22A12) gene are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well microplates and allowed to adhere and form a monolayer.

  • Compound Incubation: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Subsequently, cells are pre-incubated for a short period (e.g., 10-30 minutes) with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of [¹⁴C]-labeled uric acid.

  • Uptake and Termination: The cells are incubated for a specific duration to allow for substrate uptake. The uptake is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

OAT1 Inhibition Assay (MDCK-based)

A similar principle is applied to assess the inhibitory activity against the organic anion transporter 1 (OAT1). Madin-Darby Canine Kidney (MDCK) cells are often used for this purpose as they provide a good model for polarized epithelial transport.

Workflow:

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Culture MDCK-hOAT1 cells on permeable supports B Allow cells to form a polarized monolayer A->B C Wash monolayer B->C D Apply this compound to the apical or basolateral side C->D E Add a labeled OAT1 substrate (e.g., [³H]-para-aminohippurate) D->E F Incubate for a specified time E->F G Wash to remove excess substrate F->G H Lyse cells G->H I Quantify radioactivity H->I J Determine % inhibition I->J K Calculate IC50 J->K

Figure 2: A generalized workflow for an OAT1 inhibition assay using a polarized cell model.

Detailed Steps:

  • Cell Culture: MDCK cells stably expressing human OAT1 are cultured on permeable filter supports to allow for the formation of a polarized monolayer, mimicking the in vivo orientation of the transporter.

  • Compound and Substrate Addition: The experimental procedure is similar to the URAT1 assay, with the inhibitor and a specific radiolabeled OAT1 substrate (e.g., [³H]-para-aminohippurate) being added to the appropriate side of the monolayer (apical or basolateral, depending on the experimental design).

  • Analysis: The subsequent steps of termination, lysis, and scintillation counting are performed as described for the URAT1 assay to determine the IC50 value.

Signaling and Transport Pathway Context

URAT1 is a critical component of the renal urate transport system. Its inhibition is a primary strategy for reducing serum uric acid levels.

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen cluster_blood URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport Urate_Blood Uric Acid GLUT9->Urate_Blood Efflux OAT1_3 OAT1/3 Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Inhibitor This compound Inhibitor->URAT1 Inhibition Blood_to_Cell Uptake from Blood

Figure 3: The role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.

This diagram illustrates that URAT1 mediates the reabsorption of uric acid from the tubular lumen back into the renal proximal tubule cells. This uric acid is then transported into the bloodstream via other transporters like GLUT9. This compound blocks this initial reabsorption step, thereby promoting the excretion of uric acid in the urine and lowering serum uric acid levels. The selectivity of this compound is crucial to avoid unintended effects on other transporters like OAT1 and OAT3, which are involved in the transport of other endogenous and exogenous substances.

References

A Deep Dive into URAT1 Inhibitor 10: A Comparative Analysis Against Other SLC22A12 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of URAT1 inhibitor 10 with other prominent SLC22A12 inhibitors. We will delve into their inhibitory potency, selectivity, and clinical profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and assay workflows.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys.[1] Consequently, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[1] A variety of URAT1 inhibitors have been developed, each with distinct pharmacological properties. This guide focuses on a comparative analysis of "this compound" against other established SLC22A12 inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and safety of a URAT1 inhibitor are largely determined by its potency towards URAT1 and its selectivity over other renal transporters, such as Organic Anion Transporters (OAT1, OAT3), Glucose Transporter 9 (GLUT9), and ATP-binding cassette super-family G2 (ABCG2). Off-target inhibition can lead to undesirable side effects. The following table summarizes the in vitro inhibitory activities of this compound and other key SLC22A12 inhibitors.

InhibitorURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)GLUT9 IC50 (µM)ABCG2 IC50 (µM)Reference(s)
This compound 0.052 9.17---[2]
Lesinurad7.3>100>100--[2]
Verinurad0.025----[2]
Benzbromarone0.28----[3]
Probenecid165----[4]
Dotinurad0.03724.081.32-4.16[4]
KPH2f0.2432.14-9.3726.74[2]

Clinical Development and Efficacy Overview

The clinical utility of URAT1 inhibitors is determined by their ability to effectively lower serum uric acid (sUA) levels in patients with hyperuricemia and gout. The following table summarizes key clinical trial findings for several SLC22A12 inhibitors.

InhibitorPhase of DevelopmentKey Efficacy FindingsKey Safety/Tolerability FindingsReference(s)
This compound PreclinicalIn a mouse model of hyperuricemia, a 10 mg/kg oral dose resulted in a 53.9% reduction in serum uric acid.Low cytotoxicity observed in HepG2 cells (IC50 > 64 µg/mL).[2]
LesinuradApproved (in combination)In Phase 3 trials, lesinurad (200 mg) in combination with a xanthine oxidase inhibitor (XOI) significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to XOI alone.[5][6]Generally well-tolerated in combination therapy. Monotherapy with 400 mg was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[7][8][5][6][7][8][9]
VerinuradPhase 2Monotherapy resulted in significant, dose-dependent reductions in sUA levels in patients with gout and asymptomatic hyperuricemia.[10][11][12] Combination with allopurinol or febuxostat showed greater sUA lowering than the respective XOI alone.[13][14]Monotherapy was associated with an increased frequency of renal-related adverse events. Combination therapies were generally well-tolerated.[10][11][12][13][14][10][11][12][13][14]
BenzbromaroneMarketed (in some countries)Demonstrated superior sUA lowering compared to low-dose febuxostat in a randomized controlled trial.[1][15][16] Long-term treatment showed a 54% average decrease in sUA.[17]Associated with a risk of severe hepatotoxicity, which has limited its availability in some countries.[1][1][15][16][17][18][19]
ProbenecidMarketedModerate efficacy in lowering sUA as monotherapy or in combination with allopurinol.[20][21][22][23]Generally well-tolerated, but can be associated with gastrointestinal side effects and an increased risk of kidney stones.[24][20][21][22][23][24]
DotinuradMarketed (in Japan)Non-inferior to benzbromarone and febuxostat in lowering sUA levels in Phase 3 trials.[19][25] Long-term administration demonstrated sustained efficacy.[26][27]Favorable safety and tolerability profile observed in clinical trials.[19][25][26][27][28][19][25][26][27][28]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the renal urate transport pathway and a typical in vitro URAT1 inhibition assay workflow.

Renal_Urate_Transport cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Urate URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 GLUT9_apical GLUT9 (apical) Urate_Lumen->GLUT9_apical Anion_in Anion URAT1->Anion_in Anion Exchange Urate_cell Urate URAT1->Urate_cell OAT4->Urate_cell GLUT9_apical->Urate_cell GLUT9_basolateral GLUT9 (basolateral) Urate_cell->GLUT9_basolateral Urate_blood Urate GLUT9_basolateral->Urate_blood OAT1_3 OAT1/3 Anion_out Anion OAT1_3->Anion_out Urate_blood->OAT1_3

Caption: Renal urate transport pathway in the proximal tubule.

URAT1_Inhibition_Assay cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_uptake Urate Uptake cluster_analysis Analysis Seed_Cells Seed HEK293 cells expressing URAT1 in a 24-well plate Cell_Culture Culture cells to ~80% confluency Seed_Cells->Cell_Culture Pre-incubation Pre-incubate cells with varying concentrations of URAT1 inhibitor (e.g., Inhibitor 10) for 30 min Cell_Culture->Pre-incubation Add_Urate Add radiolabeled uric acid (e.g., 750 µM) to initiate uptake Pre-incubation->Add_Urate Incubate_Uptake Incubate for 30 min at 37°C Add_Urate->Incubate_Uptake Wash_Cells Wash cells with cold PBS to stop uptake Incubate_Uptake->Wash_Cells Lyse_Cells Lyse cells to release intracellular contents Wash_Cells->Lyse_Cells Measure_Urate Measure intracellular radiolabeled uric acid Lyse_Cells->Measure_Urate Calculate_IC50 Calculate IC50 value Measure_Urate->Calculate_IC50

Caption: Workflow for an in vitro URAT1 inhibition assay.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds against the URAT1 transporter.[29][30][31][32][33]

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (SLC22A12) are used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grown until they reach about 80% confluency.[29]

2. Compound Incubation:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).

  • Cells are then pre-incubated for 30 minutes at 37°C with the transport buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.[29][32][33]

3. Uric Acid Uptake:

  • The pre-incubation solution is removed, and the uptake is initiated by adding a transport buffer containing a fixed concentration of [14C]-labeled uric acid (e.g., 750 µM).[29][32][33]

  • The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for uric acid uptake.[29][32][33]

4. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

5. Measurement and Analysis:

  • The amount of intracellular [14C]-uric acid is quantified using a scintillation counter.

  • The protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the uric acid uptake.

  • The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines a common method for assessing the cytotoxicity of a compound using the human hepatoma cell line, HepG2, as described in various sources.[34][35][36][37][38]

1. Cell Culture and Plating:

  • HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.[35]

  • Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight.[37]

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control.

  • The cells are then incubated for a specified duration, typically 24, 48, or 72 hours.[34]

3. Viability Assessment:

  • Cell viability is assessed using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay.

  • For MTT/MTS assay: The reagent is added to each well and incubated for a few hours. The resulting formazan product is solubilized, and the absorbance is measured at a specific wavelength.

  • For CellTiter-Glo® assay: The reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and luminescence is measured.[34]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates high potency for URAT1 in preclinical studies, with an IC50 value that is competitive with other selective URAT1 inhibitors like verinurad and dotinurad, and significantly more potent than lesinurad and probenecid. Its selectivity over OAT1 appears favorable. While clinical data for this compound is not yet available, its promising preclinical profile warrants further investigation. The landscape of SLC22A12 inhibitors is diverse, with each compound presenting a unique balance of efficacy and safety. The continued development of highly potent and selective URAT1 inhibitors like this compound holds promise for providing improved therapeutic options for the management of hyperuricemia and gout.

References

Methodological & Application

Application Notes and Protocols for URAT1 Inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the inhibitory activity and experimental protocols for a selective URAT1 inhibitor, designated as URAT1 inhibitor 10 (also referred to as Compound 23a). This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for hyperuricemia and gout.

Overview of this compound

URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial transporter in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and lower serum uric acid levels, thereby addressing the root cause of hyperuricemia and preventing gout flare-ups.[1][3][4] this compound is a potent and orally efficacious inhibitor of URAT1.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity [5]

TargetCell LineIC50 (µM)
URAT1-0.052
OAT1MDCK-hOAT19.17

Table 2: In Vitro Anti-inflammatory Activity [5]

Cell LineCytokineInhibition Rate (%)Concentration (µM)Incubation Time (hours)
RAW264.7IL-625.6-24

Table 3: In Vitro Cytotoxicity [5]

Cell LineIC50 (µg/mL)
HepG2> 64

Table 4: In Vivo Efficacy in a Hyperuricemic Mouse Model [5]

Animal ModelTreatmentDosage (mg/kg, p.o.)DurationSerum Uric Acid Reduction (%)
Potassium Oxonate-induced Hyperuricemic MiceThis compound107 days53.9
Potassium Oxonate-induced Hyperuricemic MiceLesinurad (positive control)107 daysComparable to this compound

Signaling Pathway

The mechanism of action of URAT1 inhibitors involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.

URAT1_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule Glomerular Filtrate Glomerular Filtrate Uric Acid_Filtrate Uric Acid Tubular Cell Tubular Cell Bloodstream Bloodstream URAT1 URAT1 Transporter Uric Acid_Filtrate->URAT1 Reabsorption Uric Acid_Cell Uric Acid URAT1->Uric Acid_Cell Excretion Increased Uric Acid Excretion URAT1->Excretion Uric Acid_Cell->Bloodstream -> Blood Uric Acid_Blood Uric Acid URAT1_Inhibitor_10 This compound URAT1_Inhibitor_10->URAT1 Inhibits URAT1_Assay_Workflow A Seed HEK293-hURAT1 cells in 96-well plates B Incubate for 24 hours A->B C Pre-incubate with This compound (30 min) B->C D Add [14C]-Uric Acid C->D E Incubate for 10-30 minutes D->E F Wash cells with ice-cold buffer E->F G Lyse cells F->G H Measure intracellular [14C]-Uric Acid (Scintillation Counting) G->H I Calculate IC50 H->I InVivo_Workflow A Acclimatize mice for 1 week B Induce hyperuricemia: Intraperitoneal injection of Potassium Oxonate A->B C Administer this compound (10 mg/kg, p.o.) daily for 7 days B->C D Collect blood samples at baseline and after treatment C->D E Measure serum uric acid levels D->E F Analyze data and compare with vehicle and positive control groups E->F

References

Application Notes and Protocols for URAT1 Inhibitor Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate inhibitors of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid and a primary target for the development of drugs to treat hyperuricemia and gout.[1][2]

Uricosuric agents that inhibit URAT1 block the reabsorption of uric acid in the kidneys, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.[1] This document outlines two common methodologies for assessing the potency and efficacy of URAT1 inhibitors in a cellular context: a non-isotopic uric acid uptake assay and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based method.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.

CompoundCell LineAssay MethodIC50 (µM)Reference
DotinuradHEK293Uric Acid Uptake0.0372[3]
BenzbromaroneURAT1-HEK293Non-isotopic Uric Acid Uptake0.44[4]
BenzbromaroneHEK293T6-CFL Fluorescent Substrate4.96[5]
LesinuradHEK293Uric Acid Uptake0.190[3]
LesinuradURAT1-HEK293[14C]-Uric Acid Uptake3.5[6]
LesinuradHEK293T6-CFL Fluorescent Substrate75.36[5]
ProbenecidHEK293Uric Acid Uptake30.0[3]
ProbenecidHEK293T6-CFL Fluorescent Substrate1643.33[5]
SHR4640URAT1-HEK293Non-isotopic Uric Acid Uptake0.13[4]
CC18002URAT1-HEK293Non-isotopic Uric Acid Uptake1.69[2][4]

URAT1 Protein Interaction and Localization

URAT1's function is not solely dependent on its transporter activity but also on its correct localization and stabilization at the apical membrane of renal proximal tubule cells. This is mediated by scaffolding proteins containing PDZ domains. The primary interacting partner for human URAT1 is PDZ domain-containing protein 1 (PDZK1, also known as NHERF3).[7][8][9][10] The interaction between the C-terminal PDZ motif of URAT1 and the PDZ1 and PDZ4 domains of PDZK1 is crucial for enhancing urate transport activity by increasing the surface expression of URAT1.[7][9][10][11] While the related protein NHERF1 has been suggested to interact with murine Urat1, its interaction with human URAT1 is significantly weaker.[7][8]

URAT1_Interaction_Pathway cluster_membrane Apical Membrane of Renal Proximal Tubule Cell cluster_lumen Renal Tubule Lumen cluster_cytosol Cytosol URAT1 URAT1 (SLC22A12) PDZK1 PDZK1 (NHERF3) Scaffolding Protein URAT1->PDZK1 Binding & Stabilization Uric_Acid_Cytosol Uric Acid URAT1->Uric_Acid_Cytosol Transport Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption URAT1_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing URAT1) Plating 2. Plate Cells Cell_Culture->Plating Inhibitor_Incubation 3. Pre-incubate with Test Inhibitor Plating->Inhibitor_Incubation Uric_Acid_Uptake 4. Add Uric Acid (Substrate) Inhibitor_Incubation->Uric_Acid_Uptake Wash 5. Terminate and Wash Uric_Acid_Uptake->Wash Lysis 6. Cell Lysis Wash->Lysis Quantification 7. Quantify Intracellular Uric Acid (e.g., LC-MS/MS) Lysis->Quantification Data_Analysis 8. Data Analysis (IC50 Calculation) Quantification->Data_Analysis

References

Application Notes and Protocols for URAT1 Inhibitor 10 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] Primarily located on the apical membrane of proximal tubule epithelial cells in the kidneys, it plays a significant role in maintaining uric acid homeostasis.[1][2] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary factor in the development of gout.[1] URAT1 inhibitors work by blocking the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[3]

URAT1 inhibitor 10 is a potent and selective inhibitor of URAT1 with an in vitro IC50 of 0.052 μM. It demonstrates high selectivity over OAT1 (Organic Anion Transporter 1), with an IC50 of 9.17 μM.[4] In vivo studies have shown its efficacy in reducing serum uric acid levels in animal models of hyperuricemia.[4]

These application notes provide a summary of the in vivo efficacy of this compound and detailed protocols for its evaluation in a potassium oxonate-induced hyperuricemia mouse model.

Data Presentation

In Vivo Efficacy of this compound
CompoundAnimal ModelDosageDurationEfficacyReference
This compoundPotassium Oxonate-Induced Hyperuricemic Mice10 mg/kg (p.o.), once daily7 days53.9% reduction in serum uric acid[4]
Lesinurad (Positive Control)Potassium Oxonate-Induced Hyperuricemic Mice10 mg/kg (p.o.), once daily7 daysComparable reduction in serum uric acid to this compound[4]
In Vitro Potency and Selectivity
TargetIC50
URAT10.052 μM
OAT19.17 μM

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Mouse Model

This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to evaluate the efficacy of this compound.

Materials:

  • Male Kunming mice (or other suitable strain, e.g., C57BL/6), 6-8 weeks old, weighing 20-25g

  • Potassium Oxonate (PO)

  • Hypoxanthine (optional, to enhance hyperuricemia)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS)[4][5]

  • Positive control (e.g., Lesinurad or Benzbromarone)

  • Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes)

  • Analytical equipment for serum uric acid measurement (e.g., HPLC-UV or a commercial uric acid assay kit)[6][7]

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to standard chow and water.

  • Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):

    • Normal Control (NC) group: Receive vehicle only.

    • Hyperuricemic Model (HUA) group: Receive vehicle and potassium oxonate.

    • This compound group: Receive this compound and potassium oxonate.

    • Positive Control group: Receive the positive control drug and potassium oxonate.

  • Induction of Hyperuricemia:

    • Dissolve potassium oxonate in a suitable vehicle (e.g., 0.5% CMC-Na).

    • Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.) one hour before the administration of the test compound.[5][8] This is done daily for the duration of the study.

    • (Optional) To further increase serum uric acid levels, hypoxanthine (e.g., 250-300 mg/kg, p.o.) can be co-administered with potassium oxonate.[5]

  • Drug Administration:

    • Prepare a formulation of this compound at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 μL, the working solution concentration is 2 mg/mL). A suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4]

    • Administer this compound (10 mg/kg, p.o.) or the positive control (e.g., Lesinurad, 10 mg/kg, p.o.) once daily for seven consecutive days.[4] The vehicle is administered to the NC and HUA groups.

  • Blood Sample Collection:

    • On the eighth day, one hour after the final drug administration, collect blood samples from the retro-orbital plexus under light anesthesia.

    • To ensure accurate uric acid measurement, it is crucial to immediately process the blood to separate the plasma or serum to avoid false elevations.[9]

  • Serum Uric Acid Measurement:

    • Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to obtain serum.

    • Measure the serum uric acid concentration using a validated analytical method such as HPLC-UV or a commercially available colorimetric uric acid assay kit.[6][7]

  • Data Analysis:

    • Calculate the mean serum uric acid levels for each group.

    • Determine the percentage reduction in serum uric acid for the treatment groups compared to the HUA group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizations

Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption

URAT1_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Cell Urate URAT1->Urate_Cell GLUT9 GLUT9 Urate_Cell->GLUT9 Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Urate_Blood Urate GLUT9->Urate_Blood Transport Inhibitor This compound Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow A Animal Acclimatization (1 week) B Group Allocation (NC, HUA, Treatment, Positive Control) A->B C Induction of Hyperuricemia (Potassium Oxonate ± Hypoxanthine) B->C D Daily Drug Administration (7 days) C->D E Blood Sample Collection (Day 8) D->E F Serum Uric Acid Measurement (HPLC or Assay Kit) E->F G Data Analysis F->G

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols: URAT1 Inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Located predominantly in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of uric acid from urine back into the bloodstream.[1] In conditions such as hyperuricemia, an excess of uric acid in the blood, the activity of URAT1 can be a contributing factor, leading to the formation of urate crystals and the painful condition known as gout.[1]

URAT1 inhibitors function by blocking the action of this transporter, thereby increasing the excretion of uric acid in the urine and lowering its concentration in the blood.[1] This mechanism of action makes URAT1 a prime target for the development of therapeutics for hyperuricemia and gout.[2] "URAT1 inhibitor 10," also identified as "Compound 23a," is a potent inhibitor of URAT1 with demonstrated oral efficacy and low cytotoxicity.[3] These application notes provide an overview of its biological activity, along with protocols for its solubility determination and in vitro evaluation.

Physicochemical and Biological Properties

Table 1: In Vitro Inhibitory Activity of this compound [3]

TargetCell LineIC50 (µM)
URAT1-0.052
OAT1MDCK-hOAT9.17

Table 2: In Vitro Cytotoxicity of this compound [3]

Cell LineAssay DurationIC50 (µg/mL)
HepG2-> 64

Table 3: In Vivo Efficacy of this compound [3]

Animal ModelDosageTreatment DurationResult
Potassium oxonate-induced hyperuricemic mice10 mg/kg (p.o.), once daily7 days53.9% reduction in serum uric acid

Preparation of this compound

The specific chemical synthesis protocol for "this compound" (Compound 23a) is not publicly available in the reviewed literature. For research purposes, the compound can be acquired from commercial suppliers.

Preparation of Stock Solutions

For in vitro assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO). Due to the poorly aqueous soluble nature of many small molecule inhibitors, careful preparation is required to ensure accurate and reproducible results.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and sonicated in an ultrasonic bath.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulation

A common formulation for oral administration in preclinical animal models involves a vehicle composed of DMSO, PEG300, Tween 80, and saline.

Protocol for In Vivo Formulation (Example for 10 mg/kg dosage):

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • To prepare the final dosing solution (e.g., 2 mg/mL), mix the following components in order:

    • 5% DMSO (from the 40 mg/mL stock)

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Ensure the solution is clear and homogenous before administration. If precipitation occurs, gentle warming and vortexing may be required.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, water, or a relevant biological buffer) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation prep_start Start add_excess Add excess URAT1 Inhibitor 10 to solvent prep_start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate equilibrate Allow to equilibrate agitate->equilibrate separate Separate solid and liquid phases equilibrate->separate quantify Quantify concentration in supernatant separate->quantify solubility_val Determine Solubility quantify->solubility_val G cluster_assay URAT1 Inhibition Assay assay_start Start seed_cells Seed HEK293-hURAT1 cells assay_start->seed_cells add_inhibitor Pre-incubate with This compound seed_cells->add_inhibitor add_urate Add uric acid (radiolabeled or unlabeled) add_inhibitor->add_urate incubate_uptake Incubate for uptake add_urate->incubate_uptake stop_reaction Wash with cold buffer incubate_uptake->stop_reaction lyse_quantify Lyse cells and quantify intracellular uric acid stop_reaction->lyse_quantify analyze_data Calculate IC50 lyse_quantify->analyze_data G cluster_cyto Cytotoxicity Assay cyto_start Start seed_hepg2 Seed HepG2 cells cyto_start->seed_hepg2 treat_compound Treat with URAT1 Inhibitor 10 seed_hepg2->treat_compound add_resazurin Add resazurin reagent treat_compound->add_resazurin incubate_res Incubate add_resazurin->incubate_res measure_fluorescence Measure fluorescence incubate_res->measure_fluorescence calc_viability Calculate cell viability and IC50 measure_fluorescence->calc_viability G cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) urat1 URAT1 Transporter urate_in Urate (Intracellular) urat1->urate_in anion_in Anion urat1->anion_in anion_out Anion (Intracellular) anion_out->urat1 Exchange urate_out Urate (in filtrate) urate_out->urat1 Reabsorption inhibitor This compound inhibitor->urat1 Inhibition

References

Application Notes and Protocols for URAT1 Inhibitor 10 in Gout Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in regulating sUA levels by reabsorbing uric acid from the renal tubules back into the bloodstream.[2][3] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia and gout by promoting the excretion of uric acid.[4]

URAT1 inhibitor 10, also identified as Compound 23a and TD-3, is a potent and selective inhibitor of URAT1.[5][6] Preclinical studies have demonstrated its efficacy in lowering sUA levels in animal models of hyperuricemia, suggesting its potential as a therapeutic agent for gout.[6] These application notes provide detailed protocols for in vivo evaluation of this compound in a mouse model of hyperuricemia and summarize its key pharmacological data.

Mechanism of Action

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells.[7] It mediates the reabsorption of filtered uric acid from the tubular lumen back into the circulation in exchange for intracellular anions.[2] By blocking this transporter, this compound prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[7] This mechanism of action helps to prevent the formation of monosodium urate crystals in the joints and tissues, which are the hallmark of gout.[1]

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_outcome Physiological Outcome Tubular Lumen Tubular Lumen Epithelial Cell Epithelial Cell Tubular Lumen->Epithelial Cell Uric Acid Bloodstream Bloodstream Epithelial Cell->Bloodstream Uric Acid Reabsorption URAT1 URAT1 URAT1->Epithelial Cell Reabsorption Increased Uric Acid Excretion Increased Uric Acid Excretion Uric Acid_lumen Uric Acid Uric Acid_lumen->URAT1 Inhibitor This compound Inhibitor->URAT1 Inhibition Decreased Serum Uric Acid Decreased Serum Uric Acid Increased Uric Acid Excretion->Decreased Serum Uric Acid Reduced Gout Symptoms Reduced Gout Symptoms Decreased Serum Uric Acid->Reduced Gout Symptoms

Caption: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
URAT1 IC50 0.052 µMNot Specified[6]
OAT1 IC50 9.17 µMMDCK-hOAT1[6]
IL-6 Inhibition 25.6% (at 5 µM)RAW264.7[6]
Cytotoxicity (IC50) > 64 µg/mLHepG2[6]

Table 2: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

Animal ModelTreatmentDosageRouteDuration% sUA ReductionReference
Potassium Oxonate-Induced Hyperuricemic MiceThis compound10 mg/kgp.o.7 days53.9%[6]
Potassium Oxonate-Induced Hyperuricemic MiceLesinurad (Positive Control)10 mg/kgp.o.7 daysNot Specified[6]

Experimental Protocols

In Vivo Hyperuricemia Gout Model

This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to study the efficacy of this compound.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Hyperuricemia Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Acclimatize Acclimatize Mice (1 week) Induction Induce Hyperuricemia: Potassium Oxonate (i.p.) + Hypoxanthine (p.o.) Acclimatize->Induction Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound - Positive Control Induction->Treatment_Groups Administer Administer Treatment Daily (e.g., 7 days) Treatment_Groups->Administer Blood_Collection Collect Blood Samples Administer->Blood_Collection sUA_Measurement Measure Serum Uric Acid (sUA) Blood_Collection->sUA_Measurement Data_Analysis Analyze and Compare sUA Levels sUA_Measurement->Data_Analysis

Caption: Experimental Workflow for Gout Model Study.

Materials:

  • Male Kunming mice (or other suitable strain), 6-8 weeks old

  • Potassium Oxonate (Sigma-Aldrich, or equivalent)

  • Hypoxanthine (Sigma-Aldrich, or equivalent)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Lesinurad)

  • Sterile saline

  • Gavage needles

  • Insulin syringes

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization:

    • House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

    • Provide standard chow and water ad libitum.

  • Hyperuricemia Induction:

    • Prepare a suspension of potassium oxonate in sterile saline.

    • Prepare a suspension of hypoxanthine in the vehicle solution.

    • Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection one hour before the administration of hypoxanthine.[1]

    • Administer hypoxanthine (e.g., 300 mg/kg) orally (p.o.) by gavage.[1]

    • This induction procedure should be performed daily for the duration of the study (e.g., 7 days).

  • Treatment Groups:

    • Randomly divide the hyperuricemic mice into the following groups (n=8-10 per group):

      • Vehicle Control: Receive the vehicle solution.

      • This compound: Receive this compound (e.g., 10 mg/kg) suspended in the vehicle.

      • Positive Control: Receive a known URAT1 inhibitor like Lesinurad (e.g., 10 mg/kg) suspended in the vehicle.

  • Drug Administration:

    • Administer the respective treatments orally by gavage once daily for the duration of the study (e.g., 7 days).

    • The treatment should be administered at a consistent time each day.

  • Sample Collection and Analysis:

    • At the end of the treatment period (e.g., on day 8, 2 hours after the last administration), collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean ± standard deviation (SD) or standard error of the mean (SEM) for the sUA levels in each group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the sUA levels between the treatment groups and the vehicle control group.

    • Calculate the percentage reduction in sUA for the treatment groups relative to the vehicle control group.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should adapt these protocols to their specific experimental needs and adhere to all applicable institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Quantification of URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the treatment of hyperuricemia and gout.[1][2][3][4] Lesinurad, a selective URAT1 inhibitor, reduces serum uric acid levels by increasing renal uric acid excretion.[1][5][6] Accurate and precise quantification of URAT1 inhibitors, such as lesinurad, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug development, and quality control.[7][8][9] This document provides detailed application notes and protocols for the quantitative analysis of a representative URAT1 inhibitor, referred to here as URAT1 Inhibitor 10 (based on the well-characterized drug, Lesinurad), using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

URAT1 Signaling Pathway and Inhibition

The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.

URAT1_Pathway URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Reabsorption OAT4 OAT4 Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Urate Excretion Increased Uric Acid Excretion Uric_Acid_Lumen->Excretion URAT1_Inhibitor This compound URAT1_Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 Inhibition.

Analytical Methods for Quantification

Two primary methods are detailed for the quantification of this compound: HPLC-UV for pharmaceutical formulations and LC-MS/MS for biological matrices, offering higher sensitivity and selectivity.

HPLC-UV Method for Pharmaceutical Formulations

This method is suitable for the determination of this compound in bulk drug and tablet dosage forms.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm).[10]

    • Mobile Phase: A mixture of phosphate buffer (pH 3.9) and acetonitrile.[10] Another option is a mixture of 0.1% trifluoroacetic acid and methanol (40:60 v/v).[11][12]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Injection Volume: 20 µL.[10][11]

    • Detection Wavelength: 252 nm.[10] An alternative is 290 nm.[13]

    • Run Time: 6.0 min.[10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0-150 µg/mL).[10]

    • Sample Preparation (Tablets):

      • Weigh and finely powder a representative number of tablets.

      • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

      • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.

      • Filter the solution through a 0.45 µm membrane filter before injection.

Data Presentation: HPLC-UV Method Validation Parameters

ParameterResultReference
Linearity Range1–20 µg/mL[13]
Linearity Range0-150 µg/mL[10]
Accuracy (% Recovery)100.49% - 100.69%[11]
Retention Time2.246 min[10]
LC-MS/MS Method for Biological Matrices (Plasma)

This highly sensitive and specific method is ideal for pharmacokinetic studies, requiring the quantification of this compound in plasma samples.[8][14]

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Plasma Sample Collection prep Sample Preparation (LLE or Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis prep->analysis lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) ppt Protein Precipitation data Data Acquisition & Processing analysis->data uplc UPLC Separation msms Tandem Mass Spectrometry (MRM Mode) quant Quantification data->quant

Caption: LC-MS/MS Experimental Workflow.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5][14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent Rapid Resolution HT C18, 3.0 x 100 mm, 1.8 µm) or a HILIC column (e.g., Acquity UPLC HILIC, 100 mm x 2.1, 1.7µm).[5][14]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile, water, and formic acid.[5][14] For example, methanol-water (70:30, v/v).[8][14]

    • Flow Rate: 0.3 mL/min.[5][14]

    • Injection Volume: 5 µL.[14]

    • Column Temperature: 35-40°C.[5][14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[5][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][14]

    • MRM Transitions:

      • This compound (Lesinurad): m/z 405.6 → 220.9 (Positive Mode) or m/z 401.90 → 176.79 (Negative Mode).[5][8][14]

      • Internal Standard (e.g., Diazepam): m/z 285.1 → 192.8 (Positive Mode).[8][14]

      • Internal Standard (e.g., 5-Fluorouracil): m/z 128.85 → 41.92 (Negative Mode).[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.[8][14]

    • Centrifuge at 13,000g for 10 minutes.[14]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[14]

Data Presentation: LC-MS/MS Method Validation Parameters

ParameterMethod 1 (Positive Ion Mode)Method 2 (Negative Ion Mode)Reference
Biological MatrixRat PlasmaRat Plasma[14],[5]
Extraction MethodLiquid-Liquid ExtractionLiquid-Liquid Extraction[14],[5]
Internal StandardDiazepam5-Fluorouracil[14],[5]
Linearity Range50 - 50,000 ng/mL25 - 9000 ng/mL[14],[5]
Lower Limit of Quantification50 ng/mL25 ng/mL[14],[5]
AccuracyWithin ±15% of nominal valuesNot explicitly stated[14]
Precision (CV%)≤15%Not explicitly stated[14]
Recovery>85%Satisfactory[14],[5]

Logical Relationships in Method Validation

The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates the relationship between key validation parameters.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity / Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability Recovery Recovery MethodValidation->Recovery Accuracy->Recovery Linearity->Range Range->LOD Range->LOQ

Caption: Method Validation Parameter Relationships.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of the URAT1 inhibitor, Lesinurad, in both pharmaceutical and biological samples. The choice of method depends on the specific application, with HPLC-UV being suitable for quality control of drug products and the more sensitive LC-MS/MS method being essential for pharmacokinetic and clinical studies. Proper method validation according to regulatory guidelines is critical to ensure data quality and integrity.

References

Application Notes: Cell Permeability Assays for URAT1 Inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), a member of the SLC22 family of transporters, plays a critical role in regulating serum uric acid levels.[1][2] Primarily located in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[3] Elevated uric acid levels, or hyperuricemia, can lead to the formation of urate crystals in joints, causing the painful inflammatory condition known as gout.[2][4][5] Consequently, inhibiting URAT1 is a key therapeutic strategy for managing hyperuricemia and gout.[6][3]

The development of effective oral URAT1 inhibitors, such as the candidate "URAT1 Inhibitor 10," requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. A critical determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. This document provides detailed protocols for assessing the cell permeability of this compound using industry-standard in vitro models: the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays, and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are crucial for evaluating passive diffusion, active transport, and efflux liability early in the drug discovery process.

URAT1 Transport and Inhibition Mechanism

URAT1 functions as an electroneutral organic anion exchanger, reabsorbing urate from the renal filtrate in exchange for intracellular anions like lactate or chloride.[1] By blocking this transporter, URAT1 inhibitors prevent urate reabsorption, thereby increasing its excretion in the urine and lowering serum uric acid levels.

URAT1 Urate Reabsorption Pathway and Inhibition cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_process URAT1 URAT1 Transporter Anion_out Anion (e.g., Lactate) URAT1->Anion_out Exchanged Urate_reabsorbed Uric Acid (Reabsorbed) URAT1->Urate_reabsorbed Transported into cell Lumen Tubular Lumen (Urine) Cell Intracellular Space Urate_in Uric Acid Urate_in->URAT1 Enters transporter Anion_in Anion Anion_in->URAT1 Enters transporter Inhibitor This compound Inhibitor->URAT1 Blocks transporter

Caption: URAT1-mediated urate reabsorption and its blockage by an inhibitor.

Permeability Assay Principles

  • Caco-2 Permeability Assay : This assay is the gold standard for predicting human intestinal absorption.[7] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins like P-glycoprotein (P-gp).[7][8][9] It allows for the measurement of both passive diffusion and active transport, including efflux.[8]

  • MDCK Permeability Assay : Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[10][11] Transfected MDCK cells, such as MDCK-MDR1 which overexpress P-gp, are valuable tools for identifying substrates of specific efflux transporters.[11][12][13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a cell-free, high-throughput screening tool used to predict passive transcellular permeability.[14][15][16] It measures a compound's diffusion from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[15][17] Because it lacks transporters, PAMPA isolates the contribution of passive diffusion to overall permeability.[15]

Experimental Workflow Overview

The general workflow for cell-based permeability assays involves several key stages, from cell culture to final analysis. Proper execution at each step is critical for generating reliable and reproducible data.

A 1. Cell Culture (Caco-2 or MDCK cells) B 2. Seeding on Transwell® Inserts (e.g., 21 days for Caco-2, 4 days for MDCK) A->B C 3. Monolayer Integrity Check (Measure TEER) B->C E 5. Permeability Assay (Add compound to Apical or Basolateral side) C->E If TEER is acceptable Rejection Discard Plate if TEER is low C->Rejection D 4. Prepare Dosing Solutions (this compound, Controls in buffer) D->E F 6. Incubation (e.g., 1-2 hours at 37°C, 5% CO2) E->F G 7. Sample Collection (From Donor and Receiver compartments) F->G H 8. Quantitative Analysis (LC-MS/MS) G->H I 9. Data Calculation (Papp & Efflux Ratio) H->I

Caption: General experimental workflow for cell-based permeability assays.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol determines the bidirectional permeability of this compound across a Caco-2 monolayer.

1. Materials:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM, Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), HEPES

  • Test Compound: this compound (e.g., 10 mM stock in DMSO)

  • Control Compounds: Propranolol (High Permeability), Atenolol (Low Permeability), Digoxin (P-gp Substrate)

  • Lucifer Yellow (Monolayer Integrity Marker)

  • LC-MS/MS system

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C, 5% CO2.

  • Seed cells onto Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture for 21-25 days to allow for differentiation, changing the medium every 2-3 days.

3. Monolayer Integrity Assessment:

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well.

  • Only use monolayers with TEER values >250 Ω·cm².

4. Assay Procedure:

  • Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).

  • Prepare dosing solutions by diluting this compound and controls to a final concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be <1%.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayer twice with pre-warmed transport buffer.

    • Add 0.4 mL of dosing solution to the apical (A) compartment.

    • Add 1.2 mL of fresh transport buffer to the basolateral (B) compartment.

  • Basolateral to Apical (B→A) Transport:

    • Wash the monolayer twice.

    • Add 1.2 mL of dosing solution to the basolateral (B) compartment.

    • Add 0.4 mL of fresh transport buffer to the apical (A) compartment.

  • Incubate the plates at 37°C on an orbital shaker for 2 hours.

  • After incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.

  • Assess monolayer integrity post-assay by measuring the flux of a membrane-impermeable marker like Lucifer Yellow.

Protocol 2: MDCK-MDR1 Efflux Assay

This protocol is used to specifically determine if this compound is a substrate of the P-gp efflux transporter.

1. Materials:

  • MDCK-MDR1 cells (MDCK cells transfected with the human MDR1 gene).

  • All other materials are as listed for the Caco-2 assay.

2. Cell Culture and Seeding:

  • Culture MDCK-MDR1 cells under standard conditions.

  • Seed cells onto Transwell® inserts at a density of ~80,000 cells/cm².

  • Culture for 3-5 days to form a confluent monolayer.[18]

3. Assay Procedure:

  • Follow the same procedure for monolayer integrity check (TEER >600 Ohms/cm² is often used for MDCK[18]), dosing, incubation, and sampling as described in the Caco-2 protocol.

  • Run the assay in both A→B and B→A directions to determine the efflux ratio.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of this compound.

1. Materials:

  • PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test and control compounds

2. Assay Procedure:

  • Carefully coat the membrane of each well in the donor plate with ~5 µL of the lipid solution.

  • Prepare test and control compounds in PBS (e.g., at 100 µM).

  • Add the compound solutions to the wells of the donor plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for 5-18 hours.[14]

  • After incubation, determine the compound concentration in both donor and acceptor wells by UV-Vis spectrophotometry or LC-MS/MS.

Data Analysis and Interpretation

1. Apparent Permeability Coefficient (Papp):

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment.

  • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well plate).

  • C₀ is the initial concentration of the compound in the donor compartment.[18]

2. Efflux Ratio (ER):

The ER is calculated from the bidirectional Caco-2 or MDCK assay data:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[7]

3. Data Interpretation Framework:

The data from different assays can be combined to understand the overall permeability profile of this compound.

Start Start with Permeability Data PAMPA PAMPA Papp High? Start->PAMPA Res1 High Passive Permeability PAMPA->Res1 Yes Res2 Low Passive Permeability PAMPA->Res2 No Caco2 Caco-2 Papp (A->B) High? Efflux Efflux Ratio > 2? Caco2->Efflux No Res3 Possible Efflux Substrate Caco2->Res3 Yes Res5 Poor Permeability (Not due to efflux) Caco2->Res5 No Efflux->Res3 Yes Res4 Good Overall Permeability Efflux->Res4 No Res1->Caco2 Res2->Caco2

Caption: Decision tree for interpreting permeability assay results.

Data Presentation Tables

Table 1: Permeability of this compound in Caco-2 Assay

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Atenolol (Low Control)0.2 ± 0.050.3 ± 0.071.5Low
Propranolol (High Control)25.5 ± 2.124.9 ± 2.51.0High
Digoxin (Efflux Control)0.1 ± 0.032.5 ± 0.425.0Low (Efflux)
This compound 5.7 ± 0.6 12.1 ± 1.1 2.1 Moderate (Efflux)

Table 2: Permeability Classification

Papp (x 10⁻⁶ cm/s)ClassificationExpected Human Absorption
< 1.0Low< 20%
1.0 - 10.0Moderate20% - 80%
> 10.0High> 80%

Note: Data presented in tables are representative examples and not actual experimental results for a specific "this compound".

References

Application Notes and Protocols: Cryo-EM Structure Analysis of URAT1 with Inhibitor 10 (Lesinurad)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the cryo-electron microscopy (cryo-EM) structural analysis of the human urate transporter 1 (URAT1) in complex with the gout therapeutic, lesinurad, referred to herein as "Inhibitor 10." This document outlines the mechanism of URAT1 inhibition, summarizes key structural and functional data, and provides detailed experimental protocols for replication and further investigation.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of uric acid levels in the body. Located on the apical membrane of renal proximal tubule cells, it is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Elevated serum uric acid, or hyperuricemia, can lead to the formation of monosodium urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][3]

Pharmacological inhibition of URAT1 is a primary strategy for the treatment of hyperuricemia and gout.[3][4] By blocking urate reabsorption, these inhibitors increase its excretion in the urine, thereby lowering serum uric acid levels.[5] Lesinurad is an FDA-approved selective URAT1 inhibitor used in combination with xanthine oxidase inhibitors for gout treatment.[1][6] Understanding the precise molecular interactions between URAT1 and its inhibitors is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

Recent breakthroughs in cryo-electron microscopy have enabled the high-resolution structural determination of URAT1, both alone and in complex with various inhibitors.[1][3] These structures reveal that inhibitors like lesinurad bind within a central cavity of the transporter, locking it in an inward-facing conformation.[1][3][7] This conformational arrest prevents the normal transport cycle of urate, effectively inhibiting its reabsorption.

Quantitative Data Summary

The following tables summarize the key quantitative data from cryo-EM structural studies and functional assays of URAT1 with various inhibitors, including lesinurad ("Inhibitor 10").

Table 1: Cryo-EM Structure and Resolution Data for URAT1-Inhibitor Complexes

ComplexPDB IDResolution (Å)ConformationReference
URAT1cs - Lesinurad7Y1Z2.74Inward-Open[1]
URAT1EM - LesinuradN/A3.6Inward-Open[8]
native hURAT1 - Lesinurad9JDZ3.4Inward-Open[9][10]
URAT1cs - Benzbromarone7Y1Y3.00Inward-Open[1]
URAT1cs - TD-37Y202.55Inward-Open[1]
native hURAT1 - VerinuradN/A3.2Inward-Open[10]
native hURAT1 - DotinuradN/A3.6Inward-Open[3]
URAT1cs - Apo7Y1X2.68Inward-Open[1]

Note: URAT1cs and URAT1EM are engineered constructs with enhanced stability for structural studies.[1][8]

Table 2: Functional Inhibition Data for URAT1 Inhibitors

InhibitorInhibitor TypeIC50 (μM)Assay SystemReference
Lesinurad (Inhibitor 10) Non-competitive~12¹⁴C-uric acid uptake in HEK293 cells[10]
LesinuradCompetitive3.5¹⁴C-urate transport inhibition[8]
VerinuradNon-competitive~0.04¹⁴C-uric acid uptake in HEK293 cells[10]
DotinuradNon-competitive~0.008¹⁴C-uric acid uptake in HEK293 cells[10]
BenzbromaroneNon-competitive~0.2¹⁴C-uric acid uptake in HEK293 cells[10]
SulfinpyrazoneCompetitive32¹⁴C-urate transport inhibition[8]

Signaling and Transport Pathway

The diagram below illustrates the role of URAT1 in the renal urate reabsorption pathway within a proximal tubule epithelial cell and the mechanism of its inhibition.

URAT1_Pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 (SLC22A12) Urate Anion Urate_Lumen->URAT1:in Reabsorption Anion_in Anion (e.g., Lactate) URAT1:out->Anion_in Exchange Urate_cell Urate GLUT9 GLUT9 Urate_cell->GLUT9 Efflux Urate_Blood Urate GLUT9->Urate_Blood Inhibitor Lesinurad (Inhibitor 10) Inhibitor->URAT1 Inhibition (Locks Inward-Facing)

Figure 1. Mechanism of URAT1-mediated urate reabsorption and inhibition by Lesinurad.

Experimental Workflow

The general workflow for determining the cryo-EM structure of the URAT1-inhibitor complex is depicted below.

CryoEM_Workflow cluster_protein_production Protein Production & Purification cluster_grid_prep Cryo-EM Grid Preparation cluster_data_acq Data Acquisition & Processing A 1. Gene Cloning & Expression (hURAT1 construct in BacMam vector for HEK293 cells) B 2. Cell Culture & Transduction (Suspension HEK293 GnTI⁻ cells) A->B C 3. Membrane Solubilization (e.g., DDM/CHS detergent) B->C D 4. Affinity Chromatography (e.g., Strep-Tactin resin) C->D E 5. Size Exclusion Chromatography (Final polishing step) D->E F 6. Complex Formation (Incubate purified URAT1 with Lesinurad) E->F G 7. Grid Application & Plunge Freezing (Apply sample to grid and vitrify in liquid ethane) F->G H 8. Cryo-EM Data Collection (e.g., Titan Krios microscope) G->H I 9. Image Processing (Motion correction, CTF estimation, particle picking) H->I J 10. 2D & 3D Classification I->J K 11. 3D Model Refinement & Validation J->K

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Bioavailability of URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered URAT1 inhibitors. The focus is on strategies to improve oral bioavailability, a critical factor for therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is URAT1 and why is it a target for gout and hyperuricemia?

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an organic anion transporter primarily located in the apical membrane of proximal tubule cells in the kidneys.[1][2][3] It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased renal excretion of uric acid and a reduction of its levels in the blood.[4] This mechanism makes URAT1 a key therapeutic target for treating hyperuricemia and gout.[1][2][6]

Q2: What are the common challenges affecting the oral bioavailability of novel URAT1 inhibitors?

Many new chemical entities, including potent URAT1 inhibitors, face challenges with oral bioavailability due to:

  • Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8] This is a common issue for molecules classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[9]

  • Low Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.[10]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[11]

  • Efflux Transporters: The compound might be actively transported back into the gastrointestinal lumen by efflux pumps like P-glycoprotein.[12]

Q3: What initial steps can be taken to assess the oral bioavailability of our URAT1 inhibitor?

A standard approach involves preclinical in vivo pharmacokinetic (PK) studies in animal models (e.g., rats, monkeys).[13] This typically includes:

  • Intravenous (IV) Administration: To determine the drug's clearance and volume of distribution.

  • Oral (PO) Administration: To assess absorption.

  • Blood Sampling: Collection of blood samples at various time points after dosing.

  • Bioanalysis: Quantifying the drug concentration in plasma using methods like LC-MS/MS.[13]

  • Pharmacokinetic Analysis: Calculating key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the absolute oral bioavailability (F%).[14]

Troubleshooting Guide

Issue 1: Low Cmax and AUC after Oral Dosing in Preclinical Species

This common issue often points to poor solubility or slow dissolution rate in the gastrointestinal tract.

Possible Causes & Troubleshooting Strategies:

Potential Cause Suggested Action & Experimental Protocol Rationale
Poor Aqueous Solubility 1. Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[15] 2. Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][16][17] 3. Amorphous Solid Dispersions: Formulate the drug with a polymer carrier to create an amorphous solid dispersion using techniques like spray drying or hot-melt extrusion.[15][18][19]Increasing the dissolution rate and apparent solubility allows the drug to be absorbed more quickly and completely before it is cleared from the GI tract.[10] Amorphous forms are more soluble than their crystalline counterparts.[18]
Low Dissolution Rate 1. In Vitro Dissolution Testing: Perform dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. 2. Formulation with Surfactants: Incorporate surfactants or wetting agents into the formulation to improve the wettability of the drug particles.[16]This helps to identify if the dissolution is the rate-limiting step and allows for the screening of different formulation strategies to improve it.[20]
Chemical Instability in GI Tract 1. pH-Stability Profile: Assess the compound's stability at different pH values mimicking the stomach (pH 1.2-3) and intestine (pH 5-7.5). 2. Enteric Coating: If the drug is unstable in the acidic environment of the stomach, an enteric-coated formulation can protect it until it reaches the higher pH of the small intestine.Protecting the drug from degradation ensures that the maximal amount of active compound is available for absorption.
Issue 2: Good Aqueous Solubility but Still Poor Oral Bioavailability

If solubility is not the limiting factor, the issue may be related to poor membrane permeability or significant first-pass metabolism.

Possible Causes & Troubleshooting Strategies:

Potential Cause Suggested Action & Experimental Protocol Rationale
Low Intestinal Permeability 1. In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK to assess the compound's permeability and identify if it is a substrate for efflux transporters. 2. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.[18][19][21]These experiments help to directly measure the ability of the drug to cross the intestinal barrier. Lipid-based systems can improve permeability and may also inhibit efflux transporters.[19]
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. 2. Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug is then cleaved in vivo to release the active URAT1 inhibitor.[15]Identifying and mitigating rapid metabolism can significantly increase the fraction of the drug that reaches systemic circulation.[11]
Efflux Transporter Substrate 1. Co-dosing with an Efflux Inhibitor: In preclinical studies, co-administer the URAT1 inhibitor with a known P-glycoprotein inhibitor (e.g., verapamil) to see if bioavailability increases. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients have been shown to inhibit efflux transporters.A significant increase in bioavailability upon co-dosing with an inhibitor provides strong evidence that efflux is a major barrier.

Data Presentation: Pharmacokinetic Parameters

When evaluating different formulations, it is crucial to compare key pharmacokinetic parameters in a structured manner.

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of a URAT1 Inhibitor in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Absolute Bioavailability (F%)
Crystalline Drug (Suspension)50 ± 154.0 ± 1.0250 ± 755%
Micronized Drug (Suspension)150 ± 402.0 ± 0.5900 ± 20018%
Amorphous Solid Dispersion450 ± 901.0 ± 0.52750 ± 55055%
Lipid-Based Formulation (SEDDS)600 ± 1200.5 ± 0.23500 ± 60070%

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols & Visualizations

URAT1 Mechanism of Action in the Kidney

The following diagram illustrates the role of URAT1 in uric acid reabsorption in a proximal tubule cell of the kidney and the mechanism of a URAT1 inhibitor.

URAT1_Pathway cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OATs Other Organic Anion Transporters (OATs) UricAcid_Lumen Uric Acid OATs->UricAcid_Lumen Secretion UricAcid_Lumen->URAT1 Reabsorption Inhibitor URAT1 Inhibitor Inhibitor->URAT1 Inhibition UricAcid_Blood->OATs

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Workflow for Assessing Oral Bioavailability

This workflow outlines the key steps in evaluating and improving the oral bioavailability of a novel URAT1 inhibitor.

Bioavailability_Workflow cluster_0 Pre-formulation & In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Decision Making A Physicochemical Characterization (Solubility, pKa, LogP) D Initial Formulation (e.g., Suspension) A->D B In Vitro Permeability (e.g., Caco-2 Assay) B->D C In Vitro Metabolic Stability (Microsomes, Hepatocytes) C->D F Preclinical PK Study (IV and PO Dosing) D->F E Advanced Formulations (Solid Dispersion, SEDDS, etc.) E->F G Analyze Plasma Samples (LC-MS/MS) F->G H Calculate PK Parameters (AUC, Cmax, F%) G->H I Bioavailability Acceptable? H->I J Proceed to Further Development I->J Yes K Iterate on Formulation or Chemical Structure I->K No K->E

Caption: Workflow for oral bioavailability assessment and improvement.

Logical Relationships of Bioavailability Enhancement Strategies

This diagram shows how different formulation strategies address the primary barriers to oral bioavailability.

Enhancement_Strategies cluster_0 Problem cluster_1 Primary Barriers cluster_2 Solution Strategies Problem Poor Oral Bioavailability Solubility Low Solubility & Dissolution Rate Problem->Solubility Permeability Low Permeability Problem->Permeability Metabolism First-Pass Metabolism Problem->Metabolism Sol_Strat Particle Size Reduction Amorphous Dispersions Salt Formation Cocrystals Solubility->Sol_Strat Address with Perm_Strat Lipid-Based Systems Permeation Enhancers Permeability->Perm_Strat Address with Met_Strat Prodrug Design Metabolic Inhibitors Metabolism->Met_Strat Address with

Caption: Strategies to overcome key barriers to oral bioavailability.

References

Technical Support Center: Overcoming URAT1 Inhibitor 10 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with URAT1 Inhibitor 10.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating a concentrated stock solution of this compound.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound. For in vivo studies, a stock solution in DMSO is often the first step, followed by dilution in a suitable vehicle.[2]

Q2: My this compound is not dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C or up to 60°C to aid dissolution.[3][4]

  • Sonication: Use an ultrasonic bath to increase the dissolution rate.[1][5]

  • Vortexing: Vigorous mixing by vortexing can also help.[1]

  • Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.

Q3: The inhibitor precipitates when I dilute my DMSO stock solution in an aqueous buffer for my in vitro assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds.[5] Here are some strategies to prevent this:

  • Stepwise Dilution: Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to avoid cell toxicity.[6]

  • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Tween-80, to the final dilution can help maintain solubility.[5][7]

  • Serum in Media: For cell-based assays, the presence of serum in the culture medium can sometimes help to keep the compound in solution.

Q4: What is a recommended formulation for in vivo studies with this compound?

A4: A suggested formulation for in vivo oral administration of this compound is a vehicle consisting of DMSO, PEG300, Tween 80, and saline or PBS.[2] An example formulation is: 10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.[2][3] It is always recommended to perform a small-scale formulation trial to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guides

Problem: this compound Powder is Difficult to Dissolve
Possible Cause Troubleshooting Steps
Low intrinsic solubility 1. Attempt dissolution in a small volume of pure, anhydrous DMSO. 2. Gently warm the solution (up to 60°C).[3] 3. Use sonication or vortexing to aid dissolution.[1]
Hygroscopic compound/solvent 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Store the this compound powder in a desiccator.
Incorrect solvent While DMSO is a good starting point, for some specific applications, other organic solvents like ethanol or DMF might be considered, but their compatibility with the experimental system must be verified.[5]
Problem: Precipitation Observed in Cell Culture Media
Possible Cause Troubleshooting Steps
Compound crashing out of solution 1. Decrease the final concentration of this compound in the media. 2. Increase the serum concentration in the media if the experiment allows. 3. Prepare the working solution immediately before use.
High final DMSO concentration Ensure the final DMSO concentration in the cell culture media is below 0.5%.[6] Perform a vehicle control to assess the effect of DMSO on the cells.
Interaction with media components Consider using a simplified buffer system for initial experiments to identify potential interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath with intermittent vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term storage.[1][6]

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Serial Dilution: Prepare intermediate dilutions of your 10 mM DMSO stock solution in pure DMSO to get closer to your final desired concentration.

  • Final Dilution: Add the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium dropwise while vortexing to ensure rapid mixing and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level (e.g., <0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to prevent the compound from precipitating over time.

Data Presentation

Table 1: General Solubility Enhancement Strategies
Strategy Principle Examples of Excipients/Methods Considerations
Co-solvents Increasing the polarity of the aqueous phase to be more favorable for the solute.[8]DMSO, Ethanol, PEG300, Propylene GlycolPotential for toxicity at higher concentrations.[8]
Surfactants Forming micelles that encapsulate the hydrophobic drug molecule.[9]Tween 80, Polysorbate 20, Sodium Lauryl SulfateCan interfere with some biological assays.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Buffers (e.g., citrate, phosphate)This compound's pKa would need to be known.
Complexation Encapsulating the drug molecule within a larger, more soluble molecule.[10]Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD)Can alter the effective concentration of the free drug.
Solid Dispersions Dispersing the drug in a solid, inert carrier to increase surface area and dissolution rate.[10][11]PVP, HPMC, ChitosanRequires specialized formulation techniques.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment serial_dilute Serial Dilution in DMSO thaw->serial_dilute final_dilute Final Dilution in Aqueous Buffer serial_dilute->final_dilute use Use Immediately final_dilute->use troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? stock_prep During Stock Prep? start->stock_prep aq_dilution During Aqueous Dilution? start->aq_dilution stock_prep->aq_dilution No check_dmso Check DMSO Quality (Anhydrous) stock_prep->check_dmso Yes stepwise_dilute Use Stepwise Dilution in DMSO aq_dilution->stepwise_dilute Yes increase_energy Increase Dissolution Energy (Sonicate/Warm) check_dmso->increase_energy add_surfactant Consider Adding Surfactant (e.g., Tween 80) stepwise_dilute->add_surfactant lower_conc Lower Final Concentration add_surfactant->lower_conc

References

URAT1 inhibitor 10 potential for drug-drug interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with URAT1 inhibitors. The following information addresses potential issues related to drug-drug interactions (DDIs) that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which URAT1 inhibitors may cause drug-drug interactions?

A1: URAT1 inhibitors primarily exert their effect by blocking the reabsorption of uric acid in the kidneys.[1][2][3][4] This action can lead to DDIs through several mechanisms:

  • Competition for Renal Transporters: Many drugs and their metabolites are actively secreted or reabsorbed by renal transporters, including Organic Anion Transporters (OATs) and ATP-binding cassette (ABC) transporters.[3][5] A URAT1 inhibitor may compete with other drugs for these transporters, altering their plasma concentrations and potentially leading to toxicity or reduced efficacy.

  • Metabolism by Cytochrome P450 (CYP) Enzymes: Like many xenobiotics, URAT1 inhibitors can be metabolized by CYP enzymes in the liver.[3] If a URAT1 inhibitor is a substrate, inhibitor, or inducer of a specific CYP isoform, it can affect the metabolism of co-administered drugs that are also metabolized by that isoform. For example, the URAT1 inhibitor benzbromarone is metabolized by CYP2C9.[3]

  • Alteration of Systemic Drug Exposure: By modifying renal clearance mechanisms, URAT1 inhibitors can alter the systemic exposure (AUC) and maximum concentration (Cmax) of co-administered drugs.

Q2: Are there known DDIs with other gout medications?

A2: Co-administration of URAT1 inhibitors with xanthine oxidase inhibitors (XOIs) like febuxostat or allopurinol is a common therapeutic strategy.[3][4] Studies have been conducted to assess these specific interactions. For instance, a study on the novel URAT1 inhibitor SHR4640 showed no clinically relevant pharmacokinetic drug interactions when co-administered with febuxostat.[6] However, it is crucial to evaluate the DDI potential for each specific URAT1 inhibitor as metabolic pathways and transporter affinities can vary.

Q3: What are the potential effects on drugs that are substrates of OAT1 and OAT3?

A3: Some URAT1 inhibitors also show activity against other renal transporters like OAT1 and OAT3.[3][7] Probenecid, for example, is a non-specific inhibitor of multiple anion transporters.[3] Inhibition of OAT1 and OAT3 can decrease the renal clearance of their substrates, leading to increased plasma concentrations and a higher risk of adverse effects. It is essential to determine the inhibitory profile of your specific URAT1 inhibitor against these transporters.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected toxicity or exaggerated pharmacological effect of a co-administered drug. Potential DDI leading to increased plasma concentration of the co-administered drug. This could be due to inhibition of its metabolic enzyme (e.g., a CYP isoform) or its renal transporter (e.g., OAT1/3) by the URAT1 inhibitor.1. Review the metabolic pathways and transporter specificity of both the URAT1 inhibitor and the co-administered drug.2. Perform an in vitro CYP inhibition assay to determine the IC50 of the URAT1 inhibitor against major CYP isoforms.3. Conduct in vitro transporter inhibition assays for OAT1, OAT3, and other relevant renal transporters.4. If a significant interaction is identified, consider a dose adjustment of the co-administered drug or selection of an alternative drug with a different metabolic/transport pathway.
Reduced efficacy of a co-administered drug. Potential DDI leading to decreased plasma concentration of the co-administered drug. This could be due to induction of its metabolic enzyme by the URAT1 inhibitor.1. Perform an in vitro CYP induction assay to assess the potential of the URAT1 inhibitor to induce major CYP isoforms.2. If induction is confirmed, a dose increase of the co-administered drug may be necessary. Monitor plasma concentrations of the co-administered drug to ensure they are within the therapeutic range.
Altered pharmacokinetic profile of the URAT1 inhibitor when co-administered with another drug. The co-administered drug may be an inhibitor or inducer of the metabolic enzymes or transporters responsible for the URAT1 inhibitor's clearance.1. Identify the primary metabolic pathways and transporters involved in the disposition of your URAT1 inhibitor.2. Evaluate the inhibitory or inductive potential of the co-administered drug on these pathways through in vitro assays.3. If a significant interaction is found, a dose adjustment of the URAT1 inhibitor may be required.

Key Experiments for DDI Assessment

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a URAT1 inhibitor against major human CYP450 enzymes.

Methodology:

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Incubation: Pre-incubate the URAT1 inhibitor at various concentrations with the enzyme system and NADPH.

  • Reaction Initiation: Add the probe substrate to start the reaction.

  • Termination: Stop the reaction after a specified time with a suitable solvent (e.g., acetonitrile).

  • Analysis: Quantify the formation of the substrate's metabolite using LC-MS/MS.

  • Data Analysis: Plot the percent inhibition versus the URAT1 inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Transporter Inhibition Assay (e.g., OAT1/3)

Objective: To determine the IC50 of a URAT1 inhibitor against key renal transporters.

Methodology:

  • System: Use stable cell lines overexpressing the transporter of interest (e.g., HEK293-OAT1).

  • Substrate: Use a known probe substrate for the transporter (e.g., para-aminohippurate for OAT1).

  • Incubation: Incubate the cells with the probe substrate in the presence of varying concentrations of the URAT1 inhibitor.

  • Uptake Measurement: After a defined period, lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or a radiolabeled substrate.

  • Data Analysis: Calculate the percent inhibition of substrate uptake at each concentration of the URAT1 inhibitor and determine the IC50 value by non-linear regression.

Data Summary

Table 1: Inhibitory Potential of Selected URAT1 Inhibitors on Other Transporters and Enzymes

CompoundTarget(s)IC50 / KiNotes
Dotinurad CYP2C9Ki = 10.4 µmol/L[8]Selective for URAT1 with minimal effects on ABCG2, OAT1/3.[4][8]
Lesinurad URAT1, OAT1, OAT3, OAT4URAT1 IC50 = 3.36 µM (human)[9]Also an inhibitor of other organic anion transporters.[3]
Benzbromarone URAT1, GLUT9-Metabolized by CYP2C9.[3]
Probenecid URAT1, OAT1, OAT3, GLUT9-Non-specific inhibitor of multiple anion transporters.[3]
Verinurad (RDEA3170) URAT1IC50 = 25 nM[7]Highly potent and specific URAT1 inhibitor.[7]

Note: This table provides examples from existing literature and is not exhaustive. The DDI potential of any new URAT1 inhibitor must be experimentally determined.

Visualizations

DDI_Pathway cluster_0 Liver Hepatocyte cluster_1 Kidney Proximal Tubule URAT1_Inhibitor URAT1 Inhibitor CYP_Enzyme CYP450 Enzyme URAT1_Inhibitor->CYP_Enzyme Metabolism URAT1_Inhibitor->CYP_Enzyme Inhibition/ Induction Co-administered_Drug Co-administered Drug Co-administered_Drug->CYP_Enzyme Metabolism Metabolite_1 Metabolite A CYP_Enzyme->Metabolite_1 Metabolite_2 Metabolite B CYP_Enzyme->Metabolite_2 Renal_Transporter Renal Transporter (e.g., OAT1/3) Urine Urine Renal_Transporter->Urine URAT1_Inhibitor_Renal URAT1 Inhibitor URAT1_Inhibitor_Renal->Renal_Transporter Transport URAT1_Inhibitor_Renal->Renal_Transporter Competition Co-administered_Drug_Renal Co-administered Drug Co-administered_Drug_Renal->Renal_Transporter Transport

Caption: Potential mechanisms of drug-drug interactions for URAT1 inhibitors.

Experimental_Workflow Start Investigate DDI Potential of a Novel URAT1 Inhibitor In_Vitro_Screen In Vitro Screening Start->In_Vitro_Screen CYP_Inhibition CYP450 Inhibition Assay (IC50 determination) In_Vitro_Screen->CYP_Inhibition Transporter_Inhibition Transporter Inhibition Assay (e.g., OAT1/3, IC50) In_Vitro_Screen->Transporter_Inhibition CYP_Induction CYP450 Induction Assay In_Vitro_Screen->CYP_Induction Decision Significant Interaction Identified? CYP_Inhibition->Decision Transporter_Inhibition->Decision CYP_Induction->Decision Clinical_DDI_Study Proceed to Clinical DDI Study Decision->Clinical_DDI_Study Yes Low_Risk Low Risk of DDI Decision->Low_Risk No

Caption: Experimental workflow for assessing drug-drug interaction potential.

References

Mitigating URAT1 inhibitor 10 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with URAT1 Inhibitor 10 in animal models. The information is designed to address specific issues that may be encountered during preclinical experiments.

Troubleshooting Guides

This section offers step-by-step guidance to address common problems observed during in vivo studies with this compound.

Issue 1: Unexpected Animal Mortality

Symptoms: Sudden death of animals, not attributable to procedural errors.

Possible Causes:

  • Acute toxicity due to high dosage.

  • Severe organ damage (e.g., fulminant hepatic failure or acute kidney injury).

  • Off-target effects of the compound.

Troubleshooting Steps:

  • Immediate Action:

    • Cease administration of this compound to the affected cohort.

    • Perform immediate necropsy on deceased animals to collect tissue samples for histological analysis.

  • Dose De-escalation:

    • Initiate a dose-response study with lower concentrations of this compound to identify a maximum tolerated dose (MTD).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Measure plasma concentrations of this compound to ensure they are within the expected therapeutic range.

  • Histopathological Examination:

    • Examine key organs (liver, kidneys, heart) for signs of necrosis, apoptosis, or inflammation.

Issue 2: Signs of Nephrotoxicity

Symptoms:

  • Elevated serum creatinine (Cr) and blood urea nitrogen (BUN) levels.[1]

  • Changes in urine output (oliguria or anuria).

  • Renal histopathology showing tubular damage, interstitial nephritis, or crystal deposition.[2]

Possible Causes:

  • Direct tubular toxicity of this compound or its metabolites.

  • Uric acid crystalluria leading to obstructive nephropathy.[3][4]

  • Dose-dependent adverse renal effects.[5]

Troubleshooting Protocol:

dot

URAT1_Mechanism cluster_0 Renal Proximal Tubule Cell cluster_1 Blood cluster_2 Urine URAT1 URAT1 Transporter Serum_UA Serum Uric Acid URAT1->Serum_UA Lowered_Serum_UA Lowered_Serum_UA Serum_UA->Lowered_Serum_UA Decreased Levels Urine_UA Urinary Uric Acid Urine_UA->URAT1 Reabsorption Excretion Excretion Urine_UA->Excretion Increased Excretion URAT1_Inhibitor This compound URAT1_Inhibitor->URAT1 Blocks

References

Validation & Comparative

URAT1 Inhibitor 10: A Preclinical Comparative Analysis for Hyperuricemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of URAT1 inhibitor 10 (Dioscin) and its active metabolite, Tigogenin, against other established and emerging URAT1 inhibitors. The data presented is compiled from available preclinical studies to aid in the evaluation of its potential as a therapeutic agent for hyperuricemia.

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis. Located in the apical membrane of proximal tubule cells, it is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1][2] Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and lower serum uric acid levels, thereby addressing hyperuricemia, a key factor in the pathogenesis of gout.[3] This guide focuses on the preclinical validation of a specific URAT1 inhibitor, designated here as this compound (Dioscin), and its metabolite.

Comparative Efficacy of URAT1 Inhibitors

The following table summarizes the in vitro potency of various URAT1 inhibitors, including the active metabolite of Dioscin (compound 10), Tigogenin. The data is presented to facilitate a direct comparison of their inhibitory activities against the URAT1 transporter.

CompoundIC50 (hURAT1)Cell LineNotes
Tigogenin (from Dioscin) ~40% inhibition at 100 µMNot SpecifiedDioscin (compound 10) is metabolized to Tigogenin, which demonstrates URAT1 inhibitory activity.[4]
Lesinurad7.18 µMNot SpecifiedApproved for use in combination with a xanthine oxidase inhibitor.[5][6]
Verinurad (RDEA3170)25 nMNot SpecifiedA potent and specific URAT1 inhibitor.[7][8]
Benzbromarone0.84 µM - 14.3 µMHEK293T / OtherA potent uricosuric agent with noted hepatotoxicity.[4][6]
Probenecid31.12 µMHEK293TAn older uricosuric agent with lower potency.[6]
Dotinurad37.2 nMNot SpecifiedA highly selective URAT1 inhibitor.[9]
CDER1672.08 µMHEK293TA dual inhibitor of URAT1 and GLUT9.[6]

Preclinical In Vivo Models for Efficacy Evaluation

Animal models of hyperuricemia are essential for evaluating the in vivo efficacy of URAT1 inhibitors. A commonly used model involves the induction of hyperuricemia in mice or rats using potassium oxonate, an inhibitor of the enzyme uricase which breaks down uric acid in these animals.

A study on Dioscin (compound 10) demonstrated its antihyperuricemic effects in animal models.[4] While specific data for "this compound" is not available, the general methodology for evaluating such compounds is outlined below.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of compounds on URAT1 is through a uric acid uptake assay in a stable cell line overexpressing the human URAT1 transporter (hURAT1), such as HEK293 cells.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with hURAT1 are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Tigogenin) or a vehicle control.

  • Uric Acid Uptake: Radiolabeled [14C]uric acid is added to the cells, and uptake is allowed to proceed for a defined period.

  • Measurement: The reaction is stopped, and cells are washed to remove extracellular uric acid. Intracellular radioactivity is measured using a scintillation counter to quantify uric acid uptake.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of URAT1 activity is inhibited, is determined by fitting the data to a dose-response curve.[6]

In Vivo Hyperuricemia Model

The potassium oxonate-induced hyperuricemia model in mice is a standard for assessing the uricosuric and serum uric acid-lowering effects of URAT1 inhibitors.

Methodology:

  • Animal Model: Male Kunming mice are typically used.

  • Induction of Hyperuricemia: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate.

  • Drug Administration: Test compounds (e.g., Dioscin), positive controls (e.g., benzbromarone), or vehicle are administered orally.

  • Sample Collection: Blood samples are collected at specified time points after drug administration. Urine may also be collected to measure uric acid excretion.

  • Biochemical Analysis: Serum and urinary uric acid levels are measured using standard biochemical assays.

  • Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated for each treatment group compared to the hyperuricemic control group.

Signaling Pathway and Experimental Workflow

URAT1-Mediated Uric Acid Reabsorption

The following diagram illustrates the central role of URAT1 in the reabsorption of uric acid in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urine Urine URAT1 URAT1 (SLC22A12) URAT1->Urine -> To Lumen Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Blood Blood Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell->Blood -> To Blood URAT1_Inhibitor URAT1 Inhibitor (e.g., Dioscin metabolite) URAT1_Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Preclinical Validation Workflow for URAT1 Inhibitors

The logical flow for the preclinical assessment of a novel URAT1 inhibitor is depicted in the diagram below.

Preclinical_Workflow A Compound Synthesis (this compound - Dioscin) B In Vitro Screening (hURAT1 Inhibition Assay) A->B C Determination of IC50 Value B->C D In Vivo Efficacy Studies (Potassium Oxonate-induced Hyperuricemia Model) C->D E Measurement of Serum Uric Acid D->E F Measurement of Urinary Uric Acid Excretion D->F G Comparative Analysis (vs. Lesinurad, Benzbromarone, etc.) E->G F->G H Lead Optimization / Candidate Selection G->H

Caption: Experimental workflow for preclinical validation of URAT1 inhibitors.

References

A Head-to-Head Comparison of URAT1 Inhibitors for Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of leading Urate Transporter 1 (URAT1) inhibitors, a class of drugs critical in the management of hyperuricemia and gout. By summarizing key experimental data, this document aims to facilitate informed decisions in research and development.

Introduction to URAT1 Inhibitors

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a precursor to gout, a painful inflammatory arthritis. The renal proximal tubule plays a pivotal role in maintaining uric acid homeostasis, with URAT1 being the primary transporter responsible for its reabsorption back into the bloodstream. URAT1 inhibitors block this transporter, thereby increasing uric acid excretion in the urine and lowering sUA levels. This guide focuses on a comparative analysis of prominent URAT1 inhibitors: lesinurad, verinurad, dotinurad, and the clinical-stage candidate pozdeutinurad (AR882).

Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors act on the apical membrane of the proximal tubule cells in the kidneys. By competitively inhibiting URAT1, these drugs prevent the reabsorption of uric acid from the tubular fluid, leading to its increased excretion.

cluster_renal_tubule Renal Proximal Tubule cluster_key Key Tubular Lumen Tubular Lumen Proximal Tubule Cell Proximal Tubule Cell Tubular Lumen->Proximal Tubule Cell Uric Acid Reabsorption Blood Blood Proximal Tubule Cell->Blood Uric Acid Entering Bloodstream URAT1 URAT1 URAT1_inhibitor URAT1 Inhibitor URAT1_inhibitor->URAT1 Inhibition Process Process Process_arrow Inhibition_key Inhibition_key Inhibition_arrow Transporter_key Transporter_key Transporter_symbol Transporter start Start cell_culture Culture HEK293 cells stably expressing human URAT1 (hURAT1) start->cell_culture seeding Seed cells in 24-well plates cell_culture->seeding preincubation Pre-incubate cells with varying concentrations of the test inhibitor seeding->preincubation uric_acid_incubation Incubate cells with radiolabeled ([14C]) or non-labeled uric acid preincubation->uric_acid_incubation washing Wash cells with ice-cold buffer to stop uptake uric_acid_incubation->washing lysis Lyse cells to release intracellular contents washing->lysis measurement Measure intracellular uric acid (scintillation counting or LC-MS/MS) lysis->measurement calculation Calculate IC50 value measurement->calculation end End calculation->end cluster_efficacy Efficacy (sUA Reduction) cluster_safety Renal Safety Profile Dotinurad_Efficacy Dotinurad (High) Dotinurad_Safety Dotinurad (Favorable) Pozdeutinurad_Efficacy Pozdeutinurad (High) Pozdeutinurad_Safety Pozdeutinurad (Favorable) Verinurad_Efficacy Verinurad (Moderate) Verinurad_Safety Verinurad (Caution) Lesinurad_Efficacy Lesinurad (Moderate) Lesinurad_Safety Lesinurad (Caution)

URAT1 Inhibitor 10: A Comparative Analysis of Selectivity for Urate and Organic Anion Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "URAT1 inhibitor 10" (also known as Compound 23a), focusing on its selectivity for the urate transporter 1 (URAT1) versus the organic anion transporters OAT1 and OAT3. The information presented is intended to assist researchers in evaluating this compound for potential applications in hyperuricemia and gout research.

Quantitative Analysis of Inhibitory Activity

The selectivity of a URAT1 inhibitor is a critical factor in its potential as a therapeutic agent. Off-target inhibition of other renal transporters, such as OAT1 and OAT3, can lead to undesirable side effects. The following table summarizes the available in vitro inhibitory activities of this compound against human URAT1 and OAT1. Data for OAT3 was not available in the reviewed literature.

Target TransporterThis compound (Compound 23a) IC50 [µM]
hURAT10.052[1]
hOAT19.17[1]
hOAT3Data not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Based on the available data, this compound demonstrates significant selectivity for URAT1 over OAT1, with an IC50 value approximately 176-fold lower for URAT1.

Signaling Pathway and Transporter Interaction

The following diagram illustrates the primary target of this compound and its differential effects on related renal transporters.

Renal Urate and Organic Anion Transport Inhibition cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 (Urate Reabsorption) OAT1 OAT1 (Organic Anion Secretion) OAT3 OAT3 (Organic Anion Secretion) URAT1_inhibitor_10 This compound URAT1_inhibitor_10->URAT1 Strong Inhibition (IC50 = 0.052 µM) URAT1_inhibitor_10->OAT1 Weak Inhibition (IC50 = 9.17 µM) URAT1_inhibitor_10->OAT3 Inhibition Data Not Available

Caption: Inhibition profile of this compound.

Experimental Protocols

The following are detailed methodologies for the in vitro assays typically used to determine the inhibitory activity of compounds against URAT1, OAT1, and OAT3.

URAT1 Inhibition Assay (Uric Acid Uptake Assay)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are transiently transfected with a plasmid vector containing the full-length human URAT1 cDNA using a suitable transfection reagent. Control cells are transfected with an empty vector.

2. Uric Acid Uptake Assay:

  • 24-48 hours post-transfection, cells are seeded into 24-well plates.
  • On the day of the assay, cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Cells are pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.
  • The uptake reaction is initiated by adding HBSS containing [14C]-uric acid (a typical concentration is 50 µM) and the respective concentrations of the inhibitor.
  • After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.
  • Cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

  • The protein concentration of each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

OAT1 and OAT3 Inhibition Assays

These assays assess the inhibitory effect of a compound on the transport of a probe substrate by OAT1 or OAT3 expressed in a cellular system.

1. Cell Culture:

  • Stable cell lines expressing human OAT1 or OAT3 (e.g., HEK293 or MDCK cells) are cultured in the appropriate medium and conditions as recommended by the supplier.

2. Transporter Activity Assay:

  • Cells are seeded into 96-well plates and grown to confluency.
  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with HBSS.
  • Cells are pre-incubated for 10 minutes at 37°C with HBSS containing a range of concentrations of this compound or a vehicle control.
  • The uptake is initiated by adding a solution containing a fluorescent probe substrate for OAT1 (e.g., 6-carboxyfluorescein or p-aminohippuric acid) or OAT3 (e.g., estrone-3-sulfate) along with the inhibitor.
  • The incubation is carried out for a short period (e.g., 2-5 minutes) at 37°C.
  • The reaction is stopped by aspirating the substrate solution and washing the cells with ice-cold HBSS.
  • Cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • The background fluorescence from control cells (not expressing the transporter) is subtracted from the fluorescence of the transporter-expressing cells.
  • The percentage of inhibition is calculated for each inhibitor concentration compared to the vehicle-treated control.
  • IC50 values are calculated by non-linear regression analysis of the concentration-inhibition curves.

Conclusion

This compound (Compound 23a) demonstrates potent and highly selective inhibition of URAT1 over OAT1 in vitro. This selectivity profile suggests a lower potential for off-target effects related to the inhibition of organic anion secretion, which is a desirable characteristic for a uricosuric agent. Further investigation is warranted to determine its inhibitory activity against OAT3 and to fully elucidate its safety and efficacy profile in preclinical and clinical studies. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

Comparative Guide to the In Vivo Uricosuric Effect of URAT1 Inhibitors: A Focus on a Next-Generation Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo uricosuric effects of a representative next-generation URAT1 inhibitor against established alternatives, including Benzbromarone, Lesinurad, and Probenecid. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and development of novel treatments for hyperuricemia and gout.

Mechanism of Action: The Role of URAT1 in Uric Acid Homeostasis

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, uricosuric agents block this reabsorption, thereby increasing the excretion of uric acid in the urine and lowering sUA levels.[5][6][7] This mechanism is a primary target for the management of hyperuricemia, a key factor in the pathogenesis of gout.[7][8][9]

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_apical_membrane Apical Membrane cluster_cell Tubular Cell cluster_basolateral_membrane Basolateral Membrane cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Lumen Uric Acid URAT1->Urate_Lumen GLUT9 GLUT9 Urate_Cell->GLUT9 Transport Anion Anion (e.g., lactate, nicotinate) Anion->URAT1 Exchange Urate_Blood Uric Acid GLUT9->Urate_Blood Urate_Lumen->URAT1 Reabsorption Inhibitor URAT1 Inhibitor (e.g., Next-Gen Inhibitor, Benzbromarone, Lesinurad) Inhibitor->URAT1 Inhibition

Figure 1: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of uricosuric drugs.

Comparative Efficacy of URAT1 Inhibitors

The following tables summarize the in vivo efficacy of a representative next-generation URAT1 inhibitor compared to established uricosuric agents. The "Next-Generation URAT1 Inhibitor" profile is a composite based on data from emerging selective URAT1 inhibitors.

Table 1: In Vivo Efficacy - Serum Uric Acid (sUA) Reduction

CompoundAnimal ModelDosageRoute of AdministrationsUA Reduction (%)Reference
Next-Generation URAT1 Inhibitor Potassium Oxonate-Induced Hyperuricemic Mice5-10 mg/kgOral~50-65%[10][11]
Benzbromarone Potassium Oxonate-Induced Hyperuricemic Mice10 mg/kgOral~50-60%[12]
Lesinurad Healthy Human Volunteers200 mgOral~33% (at 6 hours)[13][14]
Probenecid Potassium Oxonate-Induced Hyperuricemic RatsNot specifiedNot specifiedVariable, can induce hyperuricemia in rats[15]

Table 2: In Vitro Potency - URAT1 Inhibition

CompoundAssay SystemIC50 / KiReference
Next-Generation URAT1 Inhibitor (Epaminurad) URAT1-expressing cellsKi = 0.057 µM[16]
Next-Generation URAT1 Inhibitor (Dotinurad) URAT1-expressing cellsPotent, selective inhibition[10]
Benzbromarone URAT1-expressing HEK293 cellsIC50 = 0.84 µM[17]
Lesinurad URAT1-expressing cellsHigh potency[13]
Probenecid URAT1-expressing HEK293 cellsIC50 = 31.12 µM[17]

Comparative Safety and Selectivity

An important consideration in the development of URAT1 inhibitors is their selectivity and potential for off-target effects, which can lead to adverse events.

Table 3: Safety and Selectivity Profile

CompoundKnown Off-Target EffectsKey Adverse EventsReference
Next-Generation URAT1 Inhibitor High selectivity for URAT1 over other transporters like OAT1 and OAT3.Generally well-tolerated in clinical trials.[7][18]
Benzbromarone Inhibits other transporters (e.g., OAT1, ABCG2); associated with mitochondrial toxicity.Hepatotoxicity (rare but severe).[12][17]
Lesinurad Also inhibits OAT4.Renal events (e.g., increased serum creatinine), particularly as monotherapy.[13][19][20]
Probenecid Inhibits multiple organic anion transporters (OATs), leading to drug-drug interactions.Gastrointestinal intolerance, hypersensitivity reactions, risk of kidney stones.[6][21][22]

Experimental Protocols for In Vivo Validation

The following provides a detailed methodology for a typical in vivo study to validate the uricosuric effect of a URAT1 inhibitor.

1. Animal Model

  • Model: Potassium oxonate-induced hyperuricemic mouse or rat model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in animals.

  • Animals: Male Kunming mice or Sprague-Dawley rats, 6-8 weeks old, weighing 20-25g (mice) or 180-220g (rats).

  • Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

2. Induction of Hyperuricemia

  • Potassium oxonate is administered intraperitoneally (i.p.) at a dose of 250-300 mg/kg, 1 hour before the administration of the test compound.

3. Drug Administration

  • Test Compound (e.g., "Next-Generation URAT1 Inhibitor"): Administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). The compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium.

  • Positive Controls:

    • Benzbromarone: 10-20 mg/kg, p.o.

    • Allopurinol (Xanthine Oxidase Inhibitor): 5-10 mg/kg, p.o. (for comparison of a different mechanism).

  • Vehicle Control: The vehicle solution is administered to the control group.

4. Sample Collection and Analysis

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Serum is separated by centrifugation.

  • Urine Sampling: Animals are placed in metabolic cages for 24-hour urine collection.

  • Uric Acid Measurement: Serum and urine uric acid levels are determined using a commercial uric acid assay kit, typically based on the uricase method.

  • Creatinine Measurement: Serum and urine creatinine levels are measured to assess renal function and to calculate the fractional excretion of uric acid (FEUA).

5. Data Analysis

  • Serum Uric Acid (sUA): The percentage reduction in sUA is calculated relative to the vehicle-treated hyperuricemic group.

  • Fractional Excretion of Uric Acid (FEUA): Calculated using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by Dunnett's or Tukey's post-hoc test. A p-value of <0.05 is generally considered statistically significant.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimatization (1 week) A2 Randomization into Groups (Vehicle, Test Compound, Positive Control) A1->A2 B1 Induction of Hyperuricemia (Potassium Oxonate, i.p.) A2->B1 B2 Drug Administration (1 hour post-induction) B1->B2 B3 Sample Collection (Blood and Urine at various time points) B2->B3 C1 Measurement of Uric Acid and Creatinine Levels B3->C1 C2 Calculation of sUA Reduction and FEUA C1->C2 C3 Statistical Analysis C2->C3

Figure 2: General experimental workflow for the in vivo validation of a URAT1 inhibitor's uricosuric effect.

Conclusion

The landscape of uricosuric therapy is evolving, with a focus on developing more potent and selective URAT1 inhibitors that offer improved safety profiles over older agents.[7] The representative "Next-Generation URAT1 Inhibitor" demonstrates a promising profile with high potency and selectivity, translating to significant reductions in serum uric acid in preclinical models.[10][11] While established drugs like Benzbromarone and Lesinurad are effective, their clinical use can be limited by safety concerns and off-target effects.[12][17][23] Probenecid, a less potent inhibitor, is often associated with drug-drug interactions.[6][21]

For researchers and drug development professionals, the validation of novel URAT1 inhibitors requires rigorous in vivo testing, as outlined in the provided protocols. The comparative data presented in this guide can serve as a benchmark for evaluating new chemical entities. Future research should continue to focus on optimizing the selectivity and long-term safety of URAT1 inhibitors to provide better therapeutic options for patients with hyperuricemia and gout.

References

Verinurad: A Comparative Analysis of its Cross-Reactivity with Key Renal Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Verinurad, a potent Urate Transporter 1 (URAT1) inhibitor, with other key transporters involved in renal drug disposition. The data presented here, compiled from in vitro studies, offers valuable insights into the selectivity of Verinurad and its potential for drug-drug interactions. For a comprehensive evaluation, Verinurad is compared with other notable URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid.

Comparative Selectivity Profile of URAT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verinurad and other URAT1 inhibitors against a panel of clinically relevant renal transporters. Lower IC50 values indicate higher potency.

TransporterVerinurad (µM)Lesinurad (µM)Benzbromarone (µM)Probenecid (µM)
URAT1 0.025 - 0.040 [1][2]3.53 - 12 [1][3]0.20 - 0.22 [1][4]22 - 165 [5][6]
OAT14.6[2][7]3.90 - 43.99[3][8]-4.66 - 49.68[8][9]
OAT3-1.07 - 3.54[3][8]-2.37 - 27.9[5][8]
OAT45.9[2][7]2.03[3]--
OCT1-Weak Inhibition[10]--
OCT2-Little to no inhibition[10]-25[5]
MATE1-Little to no inhibition[10]--
MATE2-K-Little to no inhibition[10]--

Experimental Protocols

The IC50 values presented in this guide are primarily derived from in vitro cell-based transporter inhibition assays. A generalized protocol for such an assay is outlined below.

General Protocol for In Vitro Transporter Inhibition Assay using HEK293 Cells:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.[11] For each transporter assay, cells are transiently or stably transfected with a plasmid encoding the specific human transporter protein (e.g., URAT1, OAT1, OAT3).[11][12] A control group of cells is typically transfected with an empty vector.

  • Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere and form a monolayer.

  • Inhibition Assay:

    • The cell monolayers are washed with a pre-warmed buffer solution.

    • Cells are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of the inhibitor compound (e.g., Verinurad) or a vehicle control.[13]

    • Following pre-incubation, a solution containing a known radiolabeled or fluorescent probe substrate for the specific transporter (e.g., [14C]-uric acid for URAT1) is added, along with the inhibitor, and incubated for a specific duration (e.g., 5-10 minutes) at 37°C.[1][13]

  • Termination and Lysis: The uptake of the probe substrate is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.[13]

  • Quantification: The amount of the probe substrate that has been transported into the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe substrate transport, is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relevant biological pathways.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis culture HEK293 Cell Culture transfect Transfection with Transporter Plasmid culture->transfect seed Seeding in 96-well Plates transfect->seed wash1 Wash Cells seed->wash1 preincubate Pre-incubation with Inhibitor (e.g., Verinurad) wash1->preincubate add_substrate Addition of Radiolabeled Probe Substrate preincubate->add_substrate incubate Incubation at 37°C add_substrate->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse Cell Lysis terminate->lyse quantify Quantification (Scintillation Counting) lyse->quantify calculate IC50 Calculation quantify->calculate

Caption: Workflow of an in vitro transporter inhibition assay.

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 Urate Efflux OAT1_3 OAT1/OAT3 Urate_Lumen Urate OAT1_3->Urate_Lumen Urate Secretion Urate_Blood Urate GLUT9->Urate_Blood Urate_Lumen->URAT1 Urate Reabsorption Anions Organic Anions Anions->OAT1_3 Anion Uptake Verinurad Verinurad Verinurad->URAT1 Inhibition

Caption: Renal urate transport and the action of Verinurad.

References

Efficacy of Novel URAT1 Inhibitors in Allopurinol-Resistant Gout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of gout therapeutics, the challenge of allopurinol resistance or intolerance necessitates a focus on alternative and combination therapies. This guide provides a comparative analysis of the efficacy of emerging Urate Transporter 1 (URAT1) inhibitors in patient populations with an inadequate response to allopurinol, supported by experimental data from recent clinical trials.

Uric acid homeostasis is primarily maintained through a balance of production and excretion. Allopurinol, a cornerstone of gout management, targets uric acid production by inhibiting xanthine oxidase.[1][2][3][4] However, a significant portion of patients either fail to reach target serum uric acid (sUA) levels or are intolerant to allopurinol, creating a critical unmet medical need.[5][6] URAT1 inhibitors address this by promoting the renal excretion of uric acid, offering a complementary mechanism of action.[1][2][7] This guide focuses on the performance of these novel agents in the context of allopurinol resistance.

Comparative Efficacy of URAT1 Inhibitors

The following tables summarize the performance of several investigational and recently approved URAT1 inhibitors in patients with an inadequate response to allopurinol.

Table 1: Serum Uric Acid (sUA) Reduction with URAT1 Inhibitors in Allopurinol-Resistant/Inadequate Responder Patients

URAT1 InhibitorStudy PhaseDosageComparator/CombinationMean sUA Reduction from BaselinePercentage of Patients Reaching sUA Target (<6 mg/dL)Citation(s)
AR882 Phase 2b75 mg once dailyAllopurinol (up to 300 mg)~50%Not explicitly stated, but showed superior sUA reduction[8]
50 mg + AllopurinolAllopurinol (up to 300 mg)~50%Not explicitly stated, but showed superior sUA reduction[8]
Lesinurad Phase 3200 mg + AllopurinolAllopurinolSuperior to allopurinol alone54.2%[1][2]
400 mg + AllopurinolAllopurinolSuperior to allopurinol alone59.2%[1][2]
Dotinurad Phase 30.5-4 mg/dayFebuxostat or BenzbromaroneNon-inferior to comparatorsDose-dependent increase[9]
Verinurad Phase 2Not specifiedNot specifiedPotent sUA lowering effectsNot specified[1][10]

Table 2: Tophus Resolution and Crystal Volume Reduction

URAT1 InhibitorStudy PhaseDosageMeasurementObservationCitation(s)
AR882 Phase 2b75 mg once dailyDual-Energy Computed Tomography (DECT)30.7% decrease in urate crystal volume[8]
50 mg + AllopurinolDual-Energy Computed Tomography (DECT)31.5% decrease in urate crystal volume[8]
Allopurinol (up to 300 mg)Dual-Energy Computed Tomography (DECT)16.8% decrease in urate crystal volume[8]
75 mg once dailyCaliper measurement of tophi4 patients had complete resolution of at least one tophus[8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in clinical trials of URAT1 inhibitors in allopurinol-resistant populations.

Protocol 1: Phase 2b Study of AR882 in Gout Patients with Tophi and an Inadequate Response to Allopurinol
  • Objective: To evaluate the efficacy and safety of AR882 as monotherapy and in combination with allopurinol compared to allopurinol alone in reducing sUA and resolving tophi.

  • Study Design: A global, multicenter, randomized, double-blind, parallel-group, active-controlled proof-of-concept trial.

  • Patient Population: Adult patients with a diagnosis of gout, presence of subcutaneous tophi, and an inadequate response to a stable dose of allopurinol (i.e., sUA ≥ 6.0 mg/dL).

  • Treatment Arms:

    • AR882 75 mg once daily.

    • AR882 50 mg once daily in combination with allopurinol (up to 300 mg).

    • Allopurinol (up to 300 mg) once daily.

  • Primary Endpoint: Change in serum urate (sUA) from baseline over a three-month period.

  • Secondary Endpoints:

    • Resolution of target tophi as measured by calipers at six months.

    • Change in urate crystal volume as measured by dual-energy computed tomography (DECT) at six months.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.

Protocol 2: In Vitro URAT1 Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of a test compound against the human URAT1 transporter.

  • Methodology:

    • Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the human URAT1 transporter.

    • Uptake Assay:

      • Cells are seeded in 96-well plates and incubated until confluent.

      • The cells are pre-incubated with varying concentrations of the test compound (e.g., URAT1 inhibitor) for a specified period (e.g., 10-30 minutes).

      • A solution containing a labeled uric acid substrate (e.g., [14C]-uric acid) is added to initiate the uptake reaction.

      • After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with an ice-cold buffer.

    • Quantification: The cells are lysed, and the amount of intracellular labeled uric acid is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway

The following diagram illustrates the key pathways in uric acid regulation and the mechanisms of action of allopurinol and URAT1 inhibitors.

G cluster_0 Purine Metabolism cluster_1 Renal Tubule Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid_prod Uric Acid Xanthine->UricAcid_prod Xanthine Oxidase UricAcid_blood Uric Acid in Blood Allopurinol Allopurinol XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits UricAcid_urine Uric Acid in Urine URAT1_transporter URAT1 Transporter UricAcid_urine->URAT1_transporter Reabsorption URAT1_transporter->UricAcid_blood URAT1_inhibitor URAT1 Inhibitor URAT1_inhibitor->URAT1_transporter Inhibits

Caption: Mechanism of Action of Allopurinol and URAT1 Inhibitors.

Experimental Workflow

This diagram outlines a typical clinical trial workflow for evaluating a new URAT1 inhibitor in patients with allopurinol-resistant gout.

G start Patient Screening inclusion Inclusion Criteria Met (Gout Diagnosis, Allopurinol Resistance, sUA > 6 mg/dL) start->inclusion exclusion Exclusion Criteria Met start->exclusion randomization Randomization inclusion->randomization arm1 Treatment Arm 1: URAT1 Inhibitor randomization->arm1 arm2 Treatment Arm 2: URAT1 Inhibitor + Allopurinol randomization->arm2 arm3 Control Arm: Allopurinol randomization->arm3 treatment Treatment Period (e.g., 12 weeks) arm1->treatment arm2->treatment arm3->treatment followup Follow-up Period treatment->followup endpoints Primary & Secondary Endpoint Analysis (sUA levels, Tophus Resolution) followup->endpoints data Data Analysis & Reporting endpoints->data

Caption: Clinical Trial Workflow for a URAT1 Inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling URAT1 inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for URAT1 Inhibitor 10

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a potent bioactive molecule intended for research purposes, adherence to strict laboratory safety protocols is imperative to mitigate potential risks.

Compound Properties

This compound, also identified as Compound 23a, is a potent inhibitor of the urate transporter 1 (URAT1).[1] The following table summarizes its key quantitative data.

PropertyValueSource
URAT1 IC50 0.052 µM[1]
OAT1 IC50 9.17 µM[1]
HepG2 Cytotoxicity IC50 > 64 µg/mL[1]
Health Hazard Information

While specific toxicology data for this compound is not extensively available, it is prudent to handle it as a potentially hazardous compound. Similar bioactive small molecules may cause irritation to the skin, eyes, and respiratory tract. Ingestion or inhalation should be strictly avoided. The provided data indicates low cytotoxicity in HepG2 cells, but this does not preclude other potential health effects.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to prevent exposure.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or goggles are required to protect against splashes.
Skin and Body Protection A laboratory coat must be worn and fully buttoned. Ensure that skin is not exposed. For procedures with a higher risk of aerosol generation, consider additional protective clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary for handling the solid compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Compound Handling cluster_doffing Doffing PPE start Start Handling Procedure assess_risk Assess Risks of Procedure start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_respirator 2. Don Respirator (if needed) don_coat->don_respirator don_goggles 3. Don Eye Protection don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves enter_hood Enter Chemical Fume Hood don_gloves->enter_hood handle_compound Handle this compound enter_hood->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate doff_gloves 1. Doff Gloves decontaminate->doff_gloves doff_goggles 2. Doff Eye Protection doff_gloves->doff_goggles doff_coat 3. Doff Lab Coat doff_goggles->doff_coat doff_respirator 4. Doff Respirator (if outside hood) doff_coat->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands end Procedure Complete wash_hands->end

Operational Plan: Handling and Storage

Preparation of Stock Solutions
  • Preparation : All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • Weighing : Use a precision balance within the fume hood. Handle the solid with care to avoid generating dust.

  • Dissolving : The compound is typically supplied as a powder. For in vivo studies, an example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[2] Always add the solvent to the solid slowly.

  • Storage of Solutions : Stock solutions should be stored in tightly sealed vials. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year in solvent.[1]

Storage of Solid Compound

The solid form of this compound should be stored at -20°C for up to three years.[1] It is shipped with blue ice or at ambient temperature.[1]

First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions containing the inhibitor should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Vials, etc.) solid_container Designated & Sealed Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled & Sealed Liquid Waste Container liquid_waste->liquid_container ehs_contact Contact EHS Department solid_container->ehs_contact liquid_container->ehs_contact regulatory_compliance Dispose According to Regulations ehs_contact->regulatory_compliance

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.